Picraline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H26N2O5 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3/b14-4-/t16-,18+,19+,21?,22+,23+/m1/s1 |
Clé InChI |
DXTJMQCRVFWNBD-AFHIZZRYSA-N |
SMILES isomérique |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@]45[C@@]3(NC6=CC=CC=C64)O[C@H]2C5)(COC(=O)C)C(=O)OC |
SMILES canonique |
CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |
Origine du produit |
United States |
Foundational & Exploratory
Picraline's Mechanism of Action on Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picraline (B586500), an indole (B1671886) alkaloid isolated from the seeds of the West African tree Picralima nitida, is a constituent of a complex mixture of alkaloids traditionally used for pain relief. This technical guide provides an in-depth analysis of the mechanism of action of this compound and its related alkaloids on opioid receptors. While research has often focused on the more abundant alkaloids from P. nitida, such as akuammine (B1666748) and akuammicine, this document consolidates the available data for this compound and provides a comprehensive overview of the opioid activity of this class of compounds. The guide details their binding affinities, functional activities at mu (µ), delta (δ), and kappa (κ) opioid receptors, and the associated signaling pathways. Methodologies for key experiments are provided to facilitate further research and development in this area.
Introduction
The seeds of Picralima nitida have a long history of use in traditional African medicine for the treatment of pain, fever, and other ailments. Scientific investigation has revealed that the pharmacological effects of these seeds are attributable to a diverse array of indole alkaloids. Among these, this compound and its congeners have been identified as ligands for opioid receptors, suggesting a potential mechanism for their analgesic properties. Understanding the precise interactions of these alkaloids with opioid receptors is crucial for evaluating their therapeutic potential and for the development of novel analgesics with potentially improved side-effect profiles compared to traditional opioids. This guide synthesizes the current scientific knowledge on the mechanism of action of this compound and related alkaloids at opioid receptors.
Opioid Receptor Binding Affinity and Functional Activity of Picralima nitida Alkaloids
Several alkaloids from Picralima nitida have been characterized for their binding affinity and functional activity at the three classical opioid receptors: µ, δ, and κ. The data reveals a range of activities, from agonism to antagonism, with varying degrees of selectivity.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional activities (EC50/IC50 and qualitative descriptions) of the most studied alkaloids from Picralima nitida.
| Alkaloid | Receptor | Binding Affinity (Ki) µM | Functional Activity | Reference |
| Akuammidine | µ (mu) | 0.6 | Agonist | [1] |
| δ (delta) | 2.4 | - | [1] | |
| κ (kappa) | 8.6 | - | [1] | |
| Akuammine | µ (mu) | 0.5 | Antagonist (pA2 = 5.7) | [1] |
| δ (delta) | >10 | - | [1] | |
| κ (kappa) | >10 | - | [1] | |
| Akuammicine | µ (mu) | >10 | - | [1] |
| δ (delta) | >10 | - | [1] | |
| κ (kappa) | 0.2 | Full Agonist (guinea pig ileum), Partial Agonist (mouse vas deferens) | [1] | |
| This compound | µ (mu) | - | Weak Partial Agonist (cAMP) | [2] |
| κ (kappa) | - | Weak Partial Agonist (cAMP) | [2] | |
| δ (delta) | - | Negligible activity (cAMP) | [2] | |
| Pseudoakuammigine | µ (mu) | - | Agonist | [3] |
Note: A hyphen (-) indicates that specific quantitative data was not available in the cited literature.
Signaling Pathways
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of these receptors by an agonist, such as some of the Picralima nitida alkaloids, initiates a cascade of intracellular events.
G-Protein Signaling Cascade
Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels. This canonical pathway is a key mechanism for the analgesic and other central nervous system effects of opioids. Studies on akuamma alkaloids have confirmed their ability to modulate cAMP levels, indicating their interaction with this G-protein dependent pathway[2].
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to opioid receptors can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling pathways. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of research for developing safer opioids. For the akuamma alkaloids, it has been shown that they can induce β-arrestin 2 recruitment, although in some cases this effect was weak[2].
Experimental Protocols
The following sections provide an overview of the methodologies used to characterize the interaction of Picralima nitida alkaloids with opioid receptors.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To determine the inhibition constant (Ki) of test compounds for µ, δ, and κ opioid receptors.
-
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells) or from guinea pig brain homogenates.
-
Radioligands: [³H]DAMGO (for µ), [³H]naltrindole (for δ), and [³H]U69,593 (for κ).
-
Test compounds (this compound and other alkaloids).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the cellular response to receptor activation and are used to determine the efficacy (e.g., agonist, antagonist) and potency (EC50/IC50) of a compound.
-
Objective: To measure the ability of test compounds to inhibit adenylyl cyclase and decrease cAMP levels.
-
Materials:
-
Cells expressing the opioid receptor of interest (e.g., HEK293 cells).
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Test compounds.
-
cAMP detection kit (e.g., HTRF-based).
-
-
Procedure:
-
Pre-treat cells with varying concentrations of the test compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Objective: To directly measure G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog.
-
Materials:
-
Receptor membrane preparations.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compounds.
-
-
Procedure:
-
Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS.
-
Determine EC50 and Emax values from dose-response curves.
-
-
Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.
-
Materials:
-
Cells co-expressing the opioid receptor and a β-arrestin-reporter fusion protein (e.g., PathHunter assay).
-
Test compounds.
-
Luminescence plate reader.
-
-
Procedure:
-
Treat cells with varying concentrations of the test compound.
-
Measure the reporter signal (e.g., luminescence) generated by the interaction of the receptor and β-arrestin.
-
Generate dose-response curves to determine EC50 values.
-
Conclusion
This compound and its related alkaloids from Picralima nitida represent a structurally distinct class of opioid receptor modulators. The available data indicates that these compounds exhibit a range of activities at µ, δ, and κ opioid receptors, including agonist, partial agonist, and antagonist effects. Their mechanism of action involves modulation of the canonical G-protein signaling pathway, as evidenced by their effects on cAMP production, and they can also engage the β-arrestin pathway. The varied pharmacological profiles of these alkaloids suggest that they could serve as valuable lead compounds for the development of novel analgesics. Further research is warranted to fully elucidate the structure-activity relationships, in vivo efficacy, and safety profiles of these natural products. The detailed experimental protocols provided in this guide are intended to support these future investigations.
References
Picraline: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the indole (B1671886) alkaloid Picraline, focusing on its natural origins and the methodologies for its extraction and purification. The information is intended to support research and development efforts in pharmacology and natural product chemistry.
Natural Sources of this compound
This compound is a monoterpenoid indole alkaloid found predominantly within plants of the Apocynaceae family. This family is well-known for producing a rich diversity of biologically active alkaloids. The primary species identified as sources of this compound are detailed below.
Key Plant Sources
The principal source of this compound is the West African tree, Picralima nitida, commonly known as the Akuamma tree.[1] Various parts of this plant, especially the seeds, contain a complex mixture of alkaloids, including this compound.[1][2] Additionally, this compound and its derivatives have been isolated from several species of the Alstonia genus, which are widespread in Asia, Australia, and Africa.
The following table summarizes the primary botanical sources of this compound.
| Plant Species | Family | Plant Part(s) | Geographical Origin |
| Picralima nitida (Stapf) T.Durand & H.Durand | Apocynaceae | Seeds, Fruit Rind, Stem Bark | Tropical West and Central Africa (e.g., Ghana, Nigeria, Ivory Coast)[1] |
| Alstonia scholaris (L.) R. Br. | Apocynaceae | Leaves | China, India, Bangladesh[3] |
| Alstonia macrophylla Wall. ex G.Don | Apocynaceae | Leaves | Southeast Asia |
Isolation and Purification of this compound
The isolation of this compound from its natural matrix is a multi-step process involving initial extraction of total alkaloids followed by advanced chromatographic purification. The general workflow involves solvent extraction, acid-base partitioning to isolate the alkaloid fraction, and finally, high-resolution separation techniques to yield pure this compound.
General Alkaloid Extraction Workflow
A generalized workflow for extracting this compound from plant material is depicted below. This process begins with the raw, dried plant material and progresses through several stages of extraction and purification to yield the isolated compound.
Caption: General workflow for the isolation of this compound from plant sources.
Experimental Protocols
Detailed methodologies are crucial for the successful isolation of this compound. Below are protocols derived from published literature for general extraction and a more advanced purification technique.
Protocol 1: General Acid-Base Extraction of Crude Alkaloids
This protocol is a standard method for obtaining a crude alkaloid fraction from plant material.
-
Preparation and Defatting:
-
Air-dry the plant material (e.g., P. nitida seeds) and pulverize it into a fine powder.
-
Defat 100 g of the dried powder using a Soxhlet apparatus with n-hexane or petroleum ether for several hours to remove lipids and non-polar compounds.
-
-
Acidified Solvent Extraction:
-
Extract the defatted plant material with 10% acetic acid in ethanol (v/v) for 24 hours in a Soxhlet apparatus.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
-
Acid-Base Partitioning:
-
Dissolve the residue in a 0.5 N HCl solution.
-
Wash the acidic solution with chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (DCM) to remove neutral and acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to approximately 9-10 by the dropwise addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH) to precipitate the free alkaloids.
-
Perform a liquid-liquid extraction of the basified solution with chloroform or DCM (3 x 50 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo to yield the crude alkaloid fraction. This fraction contains this compound along with other alkaloids like akuammine (B1666748) and akuammicine.
-
Protocol 2: Purification of this compound using pH-Zone-Refining Countercurrent Chromatography (CCC)
This advanced chromatographic technique is highly effective for separating alkaloids with similar structures from a complex mixture, such as the crude extract of P. nitida.
-
Preparation of Solvent System and Solutions:
-
Prepare a two-phase solvent system composed of tert-butyl methyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio.
-
Equilibrate the solvent system in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.
-
Prepare the stationary phase by adding a retainer acid, such as trifluoroacetic acid (TFA), to the organic upper phase.
-
Prepare the mobile phase by adding a retainer base, such as ammonia, to the aqueous lower phase.
-
Dissolve the crude alkaloid sample in a mixture of the stationary and mobile phases.
-
-
CCC Operation:
-
Fill the CCC column with the stationary phase (upper organic phase).
-
Inject the prepared sample solution into the column.
-
Pump the mobile phase (lower aqueous phase) through the column at a specific flow rate (e.g., 2.0 mL/min) in the head-to-tail elution mode. The rotation speed of the centrifuge should be set appropriately (e.g., 800-1000 rpm).
-
-
Fraction Collection and Analysis:
-
Monitor the effluent using a UV detector.
-
Collect fractions as the alkaloids elute. The separation occurs as sharp peaks based on the pKa values of the individual alkaloids.
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing this compound.
-
Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.
-
Conclusion
This compound is a significant indole alkaloid primarily sourced from Picralima nitida and Alstonia species. Its isolation requires a systematic approach, beginning with classical acid-base extraction to obtain a crude alkaloid mixture. For high-purity isolation, advanced separation techniques such as pH-zone-refining countercurrent chromatography are exceptionally effective. The protocols and data presented in this guide offer a foundational resource for researchers engaged in the study of this compound and other related natural products.
References
The Biosynthesis of Picraline in Picralima nitida: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picraline (B586500), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in the seeds of Picralima nitida, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from primary metabolites to the final complex structure. This document summarizes available quantitative data, provides detailed experimental protocols for key enzymatic assays, and utilizes visualizations to illustrate the intricate molecular pathways and experimental workflows.
Introduction
Picralima nitida, a plant native to West Africa, has a long history of use in traditional medicine. Its seeds are a rich source of various indole alkaloids, with this compound being a significant constituent. This compound belongs to the akuammiline (B1256633) class of MIAs, characterized by a complex, caged chemical architecture. The biosynthesis of such intricate natural products involves a series of stereospecific enzymatic reactions, offering a blueprint for biocatalytic synthesis and opportunities for drug discovery. This whitepaper elucidates the current understanding of the this compound biosynthetic pathway, providing a technical resource for researchers in natural product chemistry, synthetic biology, and pharmacology.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids, originating from the shikimate and mevalonate (B85504) (or MEP) pathways, which provide the precursors for the indole and terpenoid moieties, respectively. The pathway can be broadly divided into three main stages:
-
Formation of Strictosidine (B192452): The universal precursor for all MIAs.
-
Formation of the Akuammiline Skeleton: The key branching point leading to this compound and related alkaloids.
-
Tailoring Reactions: Post-scaffold modifications to yield the final this compound structure.
From Primary Metabolism to Strictosidine
The indole ring of this compound is derived from the amino acid tryptophan, synthesized via the shikimate pathway. The terpenoid portion originates from secologanin (B1681713), which is produced through the methylerythritol phosphate (B84403) (MEP) pathway.
The initial committed steps in the MIA pathway involve:
-
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of tryptophan to produce tryptamine (B22526).
-
Strictosidine Synthase (STR): Tryptamine is then condensed with secologanin in a Pictet-Spengler reaction catalyzed by STR to form strictosidine, the central intermediate in the biosynthesis of over 2,000 MIAs[1].
Formation of the Akuammiline Skeleton via Geissoschizine
The pathway from strictosidine to the akuammiline scaffold is a critical branching point that defines the structural class of the final alkaloid.
-
Strictosidine β-D-Glucosidase (SGD): Strictosidine is first hydrolyzed by SGD to yield an unstable aglycone[2].
-
Geissoschizine Synthase (GS): The strictosidine aglycone is then converted to 19-E-geissoschizine, a key intermediate from which various alkaloid backbones are derived[3][4].
-
Rhazimal Synthase (RS): The formation of the characteristic akuammiline skeleton is catalyzed by a cytochrome P450 enzyme, rhazimal synthase. This enzyme facilitates an oxidative cyclization of geissoschizine, forming a crucial C7-C16 bond to produce rhazimal[5].
Proposed Tailoring Steps to this compound
The exact enzymatic steps leading from rhazimal to this compound in Picralima nitida have not been fully elucidated. However, based on the structures of related akuammiline alkaloids and known enzymatic reactions in MIA biosynthesis, a plausible sequence of tailoring reactions can be proposed. These likely involve a series of oxidations, reductions, and rearrangements catalyzed by cytochrome P450 monooxygenases, reductases, and other tailoring enzymes to achieve the final structure of this compound. The total synthesis of picrinine, a closely related alkaloid, provides insights into the potential chemical transformations that enzymes would need to catalyze.
Quantitative Data
Quantitative data on the biosynthesis of this compound is sparse. However, phytochemical analyses of Picralima nitida provide information on the abundance of total alkaloids and other phytochemicals. Data on the kinetic properties of homologous enzymes from other MIA-producing plants can serve as a valuable reference for researchers.
Table 1: Phytochemical Composition of Picralima nitida Seeds and Pods
| Phytochemical | Seed Extract (%) | Pod Extract (%) | Reference |
| Total Alkaloids | 6.0 | 7.6 | |
| Moisture Content | 1.2 | 3.8 | |
| Total Ash | 4.0 | 5.0 | |
| Acid Insoluble Ash | 1.0 | 1.0 | |
| Water Soluble Ash | 3.5 | 3.5 | |
| Water Soluble Extractive | 2.8 | 3.8 | |
| Crude Fiber | 3.6 | 5.2 |
Table 2: Kinetic Properties of Key Biosynthetic Enzymes (from Homologous Systems)
| Enzyme | Substrate(s) | Km | Source Organism | Reference |
| Strictosidine Synthase (STR) | Tryptamine | 2.3 mM | Catharanthus roseus | |
| Secologanin | 3.4 mM | Catharanthus roseus |
Experimental Protocols
This section provides detailed methodologies for the key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression of Biosynthetic Enzymes
The characterization of enzymes involved in this compound biosynthesis, such as TDC, STR, SGD, GS, and RS (a cytochrome P450), requires their production in a recombinant form. Yeast (Saccharomyces cerevisiae or Pichia pastoris) is a common host for expressing plant membrane-associated proteins like cytochrome P450s.
Protocol: Heterologous Expression of a Plant Cytochrome P450 (e.g., Rhazimal Synthase) in Saccharomyces cerevisiae
-
Gene Synthesis and Codon Optimization: Synthesize the full-length coding sequence of the target P450 gene, codon-optimized for expression in S. cerevisiae.
-
Vector Construction: Clone the synthesized gene into a yeast expression vector (e.g., pYES2) under the control of a galactose-inducible promoter (GAL1). For efficient P450 activity, co-expression with a cytochrome P450 reductase (CPR) is often necessary. The CPR can be expressed from the same or a separate vector. Fusion proteins of the P450 and CPR can also be constructed.
-
Yeast Transformation: Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., W303) using the lithium acetate (B1210297)/polyethylene glycol method.
-
Expression Induction:
-
Grow a pre-culture of the transformed yeast in a selective synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose overnight.
-
Inoculate a larger volume of SC-Ura medium with 2% raffinose (B1225341) with the pre-culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding galactose to a final concentration of 2%.
-
Incubate at 30°C with shaking for 24-48 hours.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Lyse the cells using glass beads or a French press.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
-
Enzyme Assays
Protocol: Strictosidine Synthase (STR) Activity Assay
This assay measures the formation of strictosidine from tryptamine and secologanin.
-
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 6.8)
-
10 mM Tryptamine
-
5 mM Secologanin
-
Enzyme extract (e.g., purified recombinant STR or crude plant protein extract)
-
-
Procedure:
-
Pre-incubate the reaction mixture without secologanin at 30°C for 5 minutes.
-
Initiate the reaction by adding secologanin.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet any precipitate.
-
-
Analysis:
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 225 nm and 280 nm).
-
Quantify the amount of strictosidine produced by comparing the peak area to a standard curve of authentic strictosidine.
-
Protocol: Strictosidine β-D-Glucosidase (SGD) Activity Assay
This assay measures the hydrolysis of strictosidine.
-
Reaction Mixture:
-
100 mM Sodium citrate (B86180) buffer (pH 5.0)
-
2 mM Strictosidine
-
Enzyme extract
-
-
Procedure:
-
Initiate the reaction by adding the enzyme extract to the pre-warmed substrate solution.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by boiling or adding a strong base (e.g., Na2CO3).
-
-
Analysis:
-
The product of the SGD reaction is an unstable aglycone. Its formation can be monitored by observing the disappearance of the strictosidine peak using HPLC. Alternatively, the released glucose can be quantified using a coupled enzymatic assay (e.g., with glucose oxidase and peroxidase).
-
Protocol: Cytochrome P450 (Rhazimal Synthase) Activity Assay
This assay measures the conversion of geissoschizine to rhazimal.
-
Reaction Mixture:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
100 µM Geissoschizine
-
1 mM NADPH
-
Microsomal preparation containing the recombinant P450 and CPR
-
-
Procedure:
-
Pre-incubate the reaction mixture without NADPH at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate at 30°C for 1-2 hours with gentle shaking.
-
Stop the reaction by adding an equal volume of ethyl acetate and vortexing.
-
-
Analysis:
-
Extract the product into the ethyl acetate layer.
-
Evaporate the solvent and redissolve the residue in methanol.
-
Analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the rhazimal product by its characteristic mass-to-charge ratio.
-
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for heterologous expression and characterization.
Conclusion
The biosynthesis of this compound in Picralima nitida is a complex and fascinating process that is gradually being unraveled. While the early steps of the pathway leading to the formation of the akuammiline skeleton are becoming clearer, the downstream tailoring reactions that result in the final this compound molecule remain an active area of research. The information and protocols presented in this whitepaper provide a foundation for further investigation into this important biosynthetic pathway. A deeper understanding of the enzymes involved and their regulation will be instrumental in developing metabolic engineering strategies for the sustainable production of this compound and for the discovery of novel biocatalysts with applications in synthetic chemistry and drug development.
References
- 1. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 2. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]
- 3. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Construction of a human cytochrome P450 1A1: rat NADPH-cytochrome P450 reductase fusion protein cDNA and expression in Escherichia coli, purification, and catalytic properties of the enzyme in bacterial cells and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacological Properties of Picraline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picraline is a prominent indole (B1671886) alkaloid primarily isolated from plants of the Apocynaceae family, such as Picralima nitida and Alstonia macrophylla. This document provides a comprehensive technical overview of the pharmacological properties of this compound extract and its constituent alkaloids. It summarizes key findings on its interactions with various physiological targets, including opioid receptors and sodium-glucose cotransporters, and explores its potential therapeutic applications in analgesia, diabetes, and oncology. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental methodologies, quantitative pharmacological data, and elucidated signaling pathways to facilitate further investigation and therapeutic development.
Introduction
This compound and its related alkaloids represent a class of natural products with a diverse and promising pharmacological profile. Traditionally, extracts from plants containing these compounds have been used in indigenous medicine for a variety of ailments, including pain, fever, and malaria.[1] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these therapeutic effects, revealing interactions with key physiological systems. This guide synthesizes the current scientific literature on the pharmacological properties of this compound, with a focus on providing actionable data and methodologies for the scientific community.
Opioidergic Properties
Recent studies have identified this compound as a modulator of the opioid system, suggesting its potential as a novel analgesic. Its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors has been characterized through various in vitro assays.
Quantitative Data: Opioid Receptor Interaction
The binding affinities and functional activities of this compound at the three main opioid receptors are summarized in the table below. This data is crucial for understanding its potential analgesic efficacy and side-effect profile.
| Compound | Receptor | Binding Affinity (Ki, µM) | Functional Activity (cAMP Inhibition) | β-Arrestin Recruitment |
| EC50 (µM) | %Emax | |||
| This compound | µ (MOR) | >10 | >10 | >10 |
| δ (DOR) | >10 | >10 | >10 | |
| κ (KOR) | 2.8 ± 1.2 | >10 | >10 |
Data sourced from Guerrero et al., 2020.[2]
Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Methodology:
-
Membrane preparations from HEK293 cells stably expressing human µ, δ, or κ opioid receptors are used.
-
Membranes are incubated with a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, and [³H]U69,593 for KOR) and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).
-
IC50 values are calculated from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[2]
-
-
Objective: To assess the functional activity (agonist or antagonist) of this compound at opioid receptors by measuring its effect on forskolin-stimulated cAMP accumulation.
-
Methodology:
-
HEK293 cells expressing the opioid receptor of interest and a cAMP biosensor (e.g., GloSensor) are plated in a 96-well plate.
-
Cells are incubated with varying concentrations of this compound.
-
Forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels.
-
A known opioid agonist is used as a positive control.
-
The change in luminescence, which is proportional to the cAMP concentration, is measured.
-
EC50 and Emax values are determined from dose-response curves to characterize the agonist or antagonist activity of this compound.[2]
-
-
Objective: To measure the recruitment of β-arrestin 2 to the opioid receptor upon ligand binding, providing insights into receptor desensitization and potential for biased agonism.
-
Methodology:
-
HEK293 cells are co-transfected with the opioid receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin 2 fused to the complementary fragment of the enzyme (e.g., PathHunter assay).
-
Cells are treated with varying concentrations of this compound.
-
Ligand-induced receptor activation leads to the recruitment of β-arrestin 2, bringing the enzyme fragments into proximity and reconstituting its activity.
-
A substrate is added, and the resulting chemiluminescent signal is measured.
-
EC50 and Emax values are calculated from dose-response curves.[2]
-
Signaling Pathway
The interaction of this compound with the kappa opioid receptor (KOR) initiates a signaling cascade that can influence cellular function. The following diagram illustrates the canonical G-protein dependent signaling pathway.
References
An In-Depth Technical Guide to Picraline Derivatives and Their Structural Analogues for Researchers and Drug Development Professionals
Introduction
Picraline (B586500), a complex indole (B1671886) alkaloid, and its derivatives represent a promising class of natural products with a diverse range of biological activities. Primarily isolated from plants of the Alstonia genus, these compounds have attracted significant attention in the field of medicinal chemistry and drug development.[1] Their potential therapeutic applications span from metabolic diseases to oncology, driven by their interactions with various cellular targets. This technical guide provides a comprehensive overview of this compound derivatives and their structural analogues, focusing on their core chemical features, biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this fascinating class of molecules.
Core Structure and Analogues
This compound belongs to the akuammiline (B1256633) family of monoterpenoid indole alkaloids, characterized by a complex, caged polycyclic ring system. The core structure features an indole nucleus integrated into a rigid framework, offering a unique three-dimensional scaffold for drug design. Structural analogues and derivatives are typically generated through modifications at various positions of the this compound backbone, influencing their physicochemical properties and biological target specificity.
Key Biological Activities
This compound derivatives have demonstrated a spectrum of pharmacological effects, with the most prominent activities being the inhibition of sodium-glucose cotransporters (SGLT) and cytotoxic effects against cancer cell lines.
Inhibition of Sodium-Glucose Cotransporters (SGLT)
A significant area of research for this compound derivatives has been their potent inhibitory activity against SGLT1 and SGLT2.[1] These transporters are crucial for glucose reabsorption in the kidneys, making them attractive targets for the treatment of type 2 diabetes. By inhibiting SGLT2, these compounds can reduce blood glucose levels by promoting urinary glucose excretion.
Anticancer Activity
Several studies have reported the cytotoxic effects of this compound and its analogues against a variety of cancer cell lines. The proposed mechanisms for their anticancer activity include the induction of apoptosis and the modulation of key cellular signaling pathways involved in cell proliferation and survival.
Quantitative Biological Data
The following tables summarize the reported quantitative data for the biological activities of selected this compound derivatives and related compounds.
| Compound/Derivative | Target | Assay | IC50 Value (µM) | Reference |
| This compound-type alkaloids | SGLT1 | Glucose Uptake | Moderate Inhibition at 50 µM | [1] |
| This compound-type alkaloids | SGLT2 | Glucose Uptake | Moderate Inhibition at 50 µM | [1] |
| Goniothalamin (GTN) | Saos-2 (Osteosarcoma) | MTT Assay (72h) | 0.62 ± 0.06 µg/ml | [2] |
| Goniothalamin (GTN) | A549 (Lung Adenocarcinoma) | MTT Assay (72h) | < 2 µg/ml | [2] |
| Goniothalamin (GTN) | UACC-732 (Breast Carcinoma) | MTT Assay (72h) | < 2 µg/ml | [2] |
| Goniothalamin (GTN) | MCF-7 (Breast Adenocarcinoma) | MTT Assay (72h) | < 2 µg/ml | [2] |
| Goniothalamin (GTN) | HT29 (Colorectal Adenocarcinoma) | MTT Assay (72h) | 1.64 ± 0.05 µg/ml | [2] |
| Pyrazole (B372694) Derivative 1 | K562 (Chronic Myelogenous Leukemia) | Antiproliferative Assay | 7.31 | [3] |
| Pyrazole Derivative 4 | A2780 (Ovarian Cancer) | Antiproliferative Assay | 8.57 | [3] |
| Pyrazole Derivative 5 | ACHN (Kidney Cancer) | Antiproliferative Assay | 6.48 | [3] |
| Pyrazole Derivatives 36, 43 | B16F10 (Skin Cancer) | Antiproliferative Assay | 6.75, 6.73 | [3] |
| Thienopyrimidine 52 | T47D (Breast Cancer) | Antiproliferative Assay | 6.9 ± 0.04 | [4] |
| Thienopyrimidine 52 | MDA-MB-231 (Breast Cancer) | Antiproliferative Assay | 10 ± 0.04 | [4] |
| Coumarin Sulfonamide 78a | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 10.95 ± 0.96 | [4] |
| Coumarin Sulfonamide 78b | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 10.62 ± 1.35 | [4] |
| Pyridazine Derivative 34 | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 0.99 ± 0.03 | [4] |
| Pyridazine Derivative 34 | T-47D (Breast Cancer) | Cytotoxicity Assay | 0.43 ± 0.01 | [4] |
Experimental Protocols
Extraction and Isolation of this compound from Alstonia macrophylla
This protocol outlines a general procedure for the extraction and isolation of this compound and related alkaloids from plant material.
1. Plant Material Preparation:
-
Collect fresh leaves of Alstonia macrophylla.
-
Air-dry the leaves in a shaded, well-ventilated area to prevent degradation of phytochemicals.
-
Grind the dried leaves into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in 95% distilled ethanol (B145695) at room temperature for several days.[5]
-
Decant and concentrate the ethanol extract using a rotary evaporator.[5]
-
Add the concentrated ethanolic extract to a 3% w/v tartaric acid solution with stirring to precipitate non-alkaloidal substances.[5]
-
Filter the solution to remove the precipitate. The filtrate contains the protonated alkaloids.[5]
-
Basify the acidic filtrate with a suitable base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 to precipitate the crude alkaloids.
-
Extract the crude alkaloids with an organic solvent such as chloroform. Repeat the extraction multiple times to ensure complete recovery.[5]
-
Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[5]
-
Concentrate the dried organic extract in vacuo to obtain the crude alkaloid mixture.[5]
3. Isolation and Purification:
-
Subject the crude alkaloid mixture to column chromatography using silica (B1680970) gel as the stationary phase.[5]
-
Elute the column with a gradient of increasing polarity, typically using solvent systems like chloroform-methanol.[5]
-
Monitor the collected fractions by Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the fractions containing this compound using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[5]
Cell-Based Fluorescent Glucose Uptake Assay for SGLT2 Inhibition
This protocol describes a method to assess the inhibitory effect of this compound derivatives on SGLT2-mediated glucose uptake in a human kidney cell line (e.g., HK-2).[6][7]
1. Cell Culture:
-
Culture HK-2 cells, which endogenously express SGLT2, in an appropriate medium and conditions until they reach optimal confluence.[6][7]
2. Assay Procedure:
-
Seed the HK-2 cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with a sodium-free buffer.[8]
-
Pre-incubate the cells with a sodium-containing buffer (for total uptake) or a sodium-free buffer (for non-SGLT mediated uptake) containing various concentrations of the test compound (this compound derivative) or a vehicle control for 15-30 minutes at 37°C.[8]
-
Add the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to each well at a final concentration of 100-200 µM.[6][8]
-
Incubate the plate at 37°C for 30-60 minutes to allow for glucose uptake.[8]
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer.[8]
-
Add a suitable lysis buffer to each well and measure the intracellular fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).[8]
3. Data Analysis:
-
Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.[8]
-
Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.[8]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives suggest their interaction with multiple cellular signaling pathways. While the direct inhibition of SGLT transporters is a well-defined mechanism for their potential antidiabetic effects, the pathways underlying their anticancer activity are still under investigation. Based on the activities of other natural products with similar biological profiles, the MAPK and PI3K/Akt signaling pathways are likely targets.
Potential Modulation of MAPK and PI3K/Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central regulators of cell proliferation, survival, and apoptosis.[9][10][11][12][13][14][15] Dysregulation of these pathways is a hallmark of many cancers. It is hypothesized that this compound derivatives may exert their cytotoxic effects by inhibiting these pro-survival pathways, leading to cell cycle arrest and apoptosis in cancer cells. Natural products have been shown to inhibit these pathways at various nodes.[10][12] For example, they may inhibit the phosphorylation and activation of key kinases such as ERK, JNK, p38 in the MAPK pathway, or Akt and mTOR in the PI3K/Akt pathway.[10][13][16][17]
Visualizations
Experimental Workflow for SGLT2 Inhibition Assay
Caption: Workflow for SGLT2 Inhibition Assay.
Postulated Inhibition of PI3K/Akt Signaling Pathway by this compound Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jsmcentral.org [jsmcentral.org]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. azom.com [azom.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Celastrol Alleviates Autoimmune Hepatitis Through the PI3K/AKT Signaling Pathway Based on Network Pharmacology and Experiments [frontiersin.org]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Picraline Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picraline (B586500), a prominent indole (B1671886) alkaloid derived from the plant Picralima nitida, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the in silico prediction of this compound's binding to its primary receptor targets. By integrating quantitative binding data with detailed experimental and computational methodologies, this document serves as a comprehensive resource for researchers engaged in the study of natural compounds and their therapeutic potential. The guide outlines the known interactions of this compound with opioid receptors and its potential activity at sodium-glucose cotransporters (SGLTs), offering a framework for future drug discovery and development efforts.
Introduction
This compound is an alkaloid compound found in the seeds of the akuamma tree (Picralima nitida), a plant traditionally used in West African medicine for treating pain and fever.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these effects, identifying specific protein targets with which this compound interacts. Computational methods, or in silico approaches, play a pivotal role in modern drug discovery by enabling the prediction and analysis of ligand-receptor interactions at a molecular level.[2][3][4] These techniques, including molecular docking and dynamics simulations, offer a cost-effective and efficient means to screen potential drug candidates, predict their binding affinities, and understand their mechanisms of action before undertaking extensive experimental validation.[2] This guide focuses on the application of such methods to understand and predict the receptor binding profile of this compound.
Known and Putative Receptor Targets of this compound
Experimental evidence has identified two primary classes of receptors as targets for this compound and related alkaloids: opioid receptors and sodium-glucose cotransporters.
Opioid Receptors
Studies have shown that this compound binds to mu (µ), kappa (κ), and delta (δ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation and other neurological processes.
Sodium-Glucose Cotransporters (SGLTs)
Research on this compound-type alkaloids has indicated inhibitory activity against SGLT1 and SGLT2, which are membrane proteins responsible for glucose reabsorption in the kidneys and intestines. While specific inhibitory concentrations for this compound have not been definitively reported, the activity of structurally related compounds suggests that SGLTs are a probable target.
Quantitative Binding Data
The binding affinity of this compound for its target receptors is a critical parameter for understanding its pharmacological potency. The following table summarizes the available quantitative data for this compound's interaction with opioid receptors.
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ) |
| Mu-Opioid Receptor (µOR) | This compound | 132 µM |
| Kappa-Opioid Receptor (κOR) | This compound | 2.38 µM |
| Delta-Opioid Receptor (δOR) | This compound | 98.8 µM |
Data sourced from publicly available databases and research articles.
Experimental Protocols for Receptor Binding Analysis
Experimental validation is essential to confirm in silico predictions. The following are detailed methodologies for key experiments used to determine ligand-receptor binding affinities.
Opioid Receptor Binding Assay (Radioligand Competition Assay)
This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound) to opioid receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor source: Membranes prepared from cells (e.g., CHO or HEK293) stably expressing the human mu, kappa, or delta opioid receptor.
-
Radioligand: A high-affinity radiolabeled opioid ligand (e.g., [³H]-DAMGO for µOR, [³H]-U69,593 for κOR, [³H]-Naltrindole for δOR).
-
Test compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Binding buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other additives to minimize non-specific binding.
-
Wash buffer: Ice-cold binding buffer.
-
Scintillation cocktail and counter.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellets and resuspend in binding buffer to a final protein concentration of 50-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
SGLT2 Inhibition Assay (Fluorescent Glucose Uptake Assay)
This non-radioactive assay measures the inhibition of glucose transport by SGLT2 in a cellular context.
Materials:
-
Cell line: A human kidney cell line endogenously expressing SGLT2 (e.g., HK-2) or a cell line engineered to overexpress SGLT2.
-
Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Assay buffers: A sodium-containing buffer (e.g., Krebs-Ringer-HEPES) and a sodium-free buffer (e.g., replacing NaCl with choline (B1196258) chloride).
-
Test compound: this compound.
-
Positive control: A known SGLT2 inhibitor (e.g., dapagliflozin).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Pre-incubation: Wash the cells with sodium-free buffer. Then, pre-incubate the cells with the test compound (this compound) or positive control at various concentrations in either sodium-containing (for total uptake) or sodium-free (for non-SGLT mediated uptake) buffer for 15-30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate at 37°C for 30-60 minutes.
-
Termination and Lysis: Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. Lyse the cells with a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: Calculate the SGLT2-mediated glucose uptake by subtracting the fluorescence in the sodium-free buffer from that in the sodium-containing buffer. Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of the test compound concentration to determine the IC₅₀ value.
In Silico Prediction Methodology: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol for Docking this compound with Receptor Targets:
-
Protein Preparation:
-
Obtain the 3D structure of the target receptor from a protein database such as the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be generated.
-
Prepare the protein structure by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Kollman charges).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database like PubChem or generate it using molecular modeling software.
-
Minimize the energy of the ligand structure and assign appropriate charges (e.g., Gasteiger charges). Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define a docking grid box that encompasses the known or predicted binding site of the receptor. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the receptor's binding site.
-
The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.
-
-
Scoring and Analysis:
-
The docking program will generate a series of possible binding poses for the ligand, each with a corresponding binding energy score (e.g., in kcal/mol). Lower binding energy scores generally indicate a more favorable binding interaction.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the amino acid residues of the receptor.
-
-
Validation (Optional but Recommended):
-
To validate the docking protocol, a known ligand for the target receptor can be "re-docked" into the binding site. The protocol is considered reliable if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD).
-
Visualization of Pathways and Workflows
Visual representations are crucial for understanding the complex biological processes and computational workflows involved in receptor binding studies.
Conclusion
The in silico prediction of this compound's receptor binding provides valuable insights into its pharmacological profile, guiding further experimental investigation and potential therapeutic applications. The data and methodologies presented in this guide offer a comprehensive framework for researchers to explore the interactions of this compound with opioid receptors and SGLTs. While the opioid receptor interactions are quantitatively defined, further studies are warranted to precisely determine the inhibitory activity of this compound on SGLT1 and SGLT2. The continued integration of computational and experimental approaches will be instrumental in unlocking the full therapeutic potential of this and other natural alkaloids.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Picraline: A Multifaceted Secondary Metabolite with Therapeutic Potential
For Immediate Release
[City, State] – [Date] – Picraline (B586500), a monoterpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, is emerging as a significant secondary metabolite with a range of biological activities that position it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth analysis of this compound's role as a secondary metabolite, detailing its biosynthesis, biological targets, and the experimental methodologies used for its study.
Introduction to this compound
This compound is a structurally complex natural product belonging to the akuammiline (B1256633) class of alkaloids. It is predominantly isolated from plant species such as Picralima nitida (Akuamma) and Alstonia macrophylla. As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms. Its intricate chemical architecture has attracted considerable interest for its potential pharmacological applications.
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the well-established monoterpenoid indole alkaloid (MIA) pathway. The pathway originates from the precursors tryptophan, which provides the indole ring, and geraniol, which forms the monoterpenoid portion. A key intermediate in the biosynthesis of many MIAs, including those of the akuammiline scaffold, is the compound geissoschizine.
The formation of the characteristic akuammiline skeleton of this compound from geissoschizine is catalyzed by a specific class of cytochrome P450 enzymes. Notably, rhazimal synthase has been identified as a key enzyme in the formation of the akuammiline scaffold through the cyclization of geissoschizine.[1][2][3][4][5][6][7] This enzymatic step is crucial in directing the biosynthetic pathway towards this compound and related alkaloids.
Biological Activity and Pharmacological Targets
This compound has been demonstrated to interact with multiple biological targets, suggesting a complex pharmacological profile. The primary areas of interest for its activity are opioid receptors and sodium-glucose cotransporters.
Opioid Receptor Modulation
The signaling cascade initiated by opioid receptor activation is a G-protein coupled pathway. Upon agonist binding, the receptor activates inhibitory G-proteins (Gi/o), leading to the dissociation of Gα and Gβγ subunits. These subunits then modulate downstream effectors, including the inhibition of adenylyl cyclase, which reduces intracellular cAMP levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.
Sodium-Glucose Cotransporter (SGLT) Inhibition
This compound and its derivatives isolated from Alstonia macrophylla have been found to inhibit sodium-glucose cotransporters, specifically SGLT1 and SGLT2. These transporters are responsible for glucose reabsorption in the kidneys and intestines. Inhibition of SGLTs is a therapeutic strategy for managing type 2 diabetes. While quantitative data for this compound's inhibitory concentration (IC50) is not consistently reported, studies on related compounds suggest that the this compound scaffold is a promising starting point for the development of SGLT inhibitors.
The inhibition of SGLT2 in the proximal tubules of the kidneys leads to a decrease in glucose reabsorption, resulting in increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism also has downstream effects on various cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and modulation of the NLRP3 inflammasome, which contribute to the cardioprotective and renoprotective effects observed with SGLT2 inhibitors.
Quantitative Data
A comprehensive review of the literature reveals limited publicly available, specific quantitative data for this compound's biological activities. The following table summarizes the general findings and highlights the need for further quantitative characterization.
| Target | Activity | Quantitative Data (IC50/Ki) | Source Organism | Reference |
| Opioid Receptors (μ, δ, κ) | Agonist activity suggested | Specific values for this compound not consistently reported; related akuammiline alkaloids show micromolar activity. | Picralima nitida | Creed et al., 2021 |
| SGLT1/SGLT2 | Inhibition | Specific IC50 values for this compound not consistently reported; derivatives show activity in the micromolar range. | Alstonia macrophylla | Arai et al., 2010 |
Experimental Protocols
The study of this compound involves a series of specialized experimental procedures, from its isolation from natural sources to its characterization in biological assays.
Isolation of this compound by pH-Zone-Refining Countercurrent Chromatography
This technique is a powerful method for the separation and purification of alkaloids from complex plant extracts.
Methodology:
-
Sample Preparation: A crude alkaloid extract is obtained from the dried and powdered plant material (e.g., Picralima nitida seeds) using standard solvent extraction methods.
-
Solvent System Selection: A suitable two-phase solvent system is selected. A common system for alkaloid separation is a mixture of methyl tert-butyl ether, acetonitrile, and water.
-
Mobile and Stationary Phase Preparation: The organic phase is made basic (e.g., with triethylamine) to act as the stationary phase, retaining the protonated alkaloids. The aqueous phase is made acidic (e.g., with hydrochloric acid) to serve as the mobile phase, eluting the alkaloids based on their pKa and hydrophobicity.
-
Chromatographic Separation: The crude extract is dissolved in the stationary phase and introduced into the countercurrent chromatography coil. The mobile phase is then pumped through the coil, creating a pH gradient that facilitates the separation of the individual alkaloids.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify and pool the fractions containing pure this compound.
Opioid Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity of this compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cell cultures or animal brain tissue.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for the μ-opioid receptor) and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow competitive binding between the radioligand and this compound to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
SGLT2 Inhibition Assay (Fluorescent Glucose Uptake)
This cell-based assay measures the ability of this compound to inhibit glucose uptake mediated by SGLT2.
Methodology:
-
Cell Culture: A cell line endogenously expressing SGLT2 (e.g., human kidney proximal tubule cells, HK-2) is cultured in multi-well plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Glucose Uptake Measurement: A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.
-
Incubation and Washing: The cells are incubated to allow for the uptake of the fluorescent glucose analog. Excess 2-NBDG is then washed away.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The reduction in fluorescence in the presence of this compound, compared to a control, indicates the level of SGLT2 inhibition. The IC50 value can be calculated from the dose-response curve.
Conclusion and Future Directions
This compound stands out as a promising secondary metabolite with a dual mode of action, targeting both the central nervous system through opioid receptors and metabolic pathways via SGLT inhibition. This multifaceted pharmacological profile makes it a compelling candidate for further investigation in drug discovery and development. Future research should focus on obtaining precise quantitative data for its biological activities, elucidating the specific enzymes involved in the final steps of its biosynthesis, and exploring its therapeutic potential in preclinical models of pain and metabolic disorders. The detailed methodologies provided in this guide offer a solid foundation for researchers to advance our understanding of this intriguing natural product.
References
- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Picraline: A Technical Guide to its Physicochemical Properties for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a monoterpene indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family.[1][2][3] It is a natural product that can be isolated from various plant species, including those from the Alstonia and Rauvolfia genera. This complex heterocyclic compound has garnered significant interest in the scientific community due to its diverse biological activities. Notably, this compound has been identified as a ligand for opioid receptors and as an inhibitor of sodium-glucose cotransporters (SGLT), suggesting its potential for development in pain management and metabolic disease therapies.[4][5]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its known signaling pathways to support further research and drug development efforts.
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate | N/A |
| Chemical Formula | C₂₃H₂₆N₂O₅ | [6] |
| Molecular Weight | 410.47 g/mol | [6] |
| Physical Description | Powder | N/A |
| Melting Point | 225.2 °C (Predicted) | N/A |
| Boiling Point | 636.3 °C at 760 mmHg (Predicted) | N/A |
| pKa (most basic) | 6.23 (Predicted) | N/A |
| logP | 2.59 (Predicted) | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
Experimental Protocols
For properties where experimental data is not available, the following standard protocols are provided as a guide for researchers to determine these values in a laboratory setting.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., a Thiele tube with heated oil bath or a digital instrument like a Mel-Temp) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point (based on the predicted value).
-
The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the last solid particle melts is recorded as the end of the melting range.
-
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Solubility Determination
Solubility is a crucial parameter for formulation development and for designing in vitro and in vivo experiments.
Methodology: Shake-Flask Method
-
Principle: This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
-
Procedure:
-
An excess amount of this compound powder is added to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.
-
The vial is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
The concentration of this compound in the clear supernatant or filtrate is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
A calibration curve with known concentrations of this compound is used to determine the concentration in the saturated solution.
-
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology: Potentiometric Titration
-
Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
-
Procedure:
-
A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments.
-
The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the titration curve. For a basic compound like this compound, the pH at half-equivalence point corresponds to the pKa of its conjugate acid.
-
logP Determination
The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Methodology: Shake-Flask Method
-
Principle: This method measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.
-
Procedure:
-
n-Octanol and water (or a buffer of a specific pH for logD determination) are pre-saturated with each other.
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are combined in a separation funnel in a fixed volume ratio (e.g., 1:1) and shaken vigorously to allow for the partitioning of the compound between the two layers.
-
The mixture is then allowed to stand until the two phases have completely separated.
-
The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Signaling Pathways and Mechanisms of Action
This compound's biological effects are attributed to its interaction with specific molecular targets. The following diagrams illustrate the proposed signaling pathways.
Caption: this compound's interaction with opioid receptors.
Caption: this compound's inhibitory action on SGLT.
References
- 1. The Chemistry of the Akuammiline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyralene | C6H6O2 | CID 6454370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Picraline Extraction from Alstonia macrophylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the extraction, isolation, and purification of picraline (B586500), an indole (B1671886) alkaloid, from the leaves of Alstonia macrophylla. The methodology is based on established solvent extraction and chromatographic techniques. Additionally, this guide outlines the known signaling pathway associated with this compound's activity as an inhibitor of sodium-glucose cotransporters (SGLT1 and SGLT2). Quantitative data from related extractions are presented to provide an expected range of yields.
Introduction
Alstonia macrophylla, a plant belonging to the Apocynaceae family, is a rich source of various bioactive indole alkaloids, including this compound and its derivatives.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. Notably, this compound-type alkaloids isolated from Alstonia macrophylla have demonstrated inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2), which are key targets in the management of type 2 diabetes.[2] This protocol details a robust method for the extraction and purification of this compound, enabling further pharmacological investigation and drug development.
Experimental Protocols
Plant Material Preparation
-
Collection: Gather fresh leaves of Alstonia macrophylla.
-
Drying: Air-dry the leaves in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Alkaloids
This protocol utilizes a classic acid-base extraction method to selectively isolate the alkaloidal fraction.
-
Maceration: Soak the powdered leaf material in 95% distilled ethanol (B145695) at room temperature for a period of 72 hours. This process should be repeated three times to ensure exhaustive extraction.[3]
-
Concentration: Decant the ethanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.[3]
-
Acidification: Slowly add the concentrated ethanolic extract to a 3% w/v tartaric acid solution with continuous stirring. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.[3]
-
Filtration: Filter the acidic solution through kieselguhr to remove non-alkaloidal precipitates. Wash the residue with 3% w/v tartaric acid several times and combine the washings with the filtrate.
-
Basification: Cool the filtrate and basify it to a pH of 9-10 by adding concentrated ammonia. This deprotonates the alkaloids, making them insoluble in water and extractable by organic solvents.
-
Solvent Extraction: Exhaustively extract the liberated alkaloids from the basified solution using chloroform (B151607). Repeat the extraction at least three times to ensure complete recovery of the alkaloids.
-
Washing and Drying: Combine the chloroform extracts, wash several times with distilled water, and then dry over anhydrous sodium sulfate.
-
Final Concentration: Concentrate the dried chloroform extract using a rotary evaporator to yield the crude alkaloid mixture.
Purification of this compound
The isolation of this compound from the crude alkaloid mixture is achieved through chromatographic techniques.
-
Thin Layer Chromatography (TLC):
-
Purpose: To determine the optimal solvent system for column chromatography and to monitor the fractions.
-
Stationary Phase: Pre-coated silica (B1680970) gel TLC plates.
-
Mobile Phase: A mixture of chloroform and methanol (B129727) in varying ratios.
-
Visualization: Examine the developed plates under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which reveals alkaloids as orange spots.
-
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (230-400 mesh). The ratio of silica gel to the crude extract should be approximately 30:1.
-
Slurry Preparation: Prepare a slurry of the silica gel in chloroform.
-
Column Packing: Pack a glass column with the silica gel slurry and allow it to equilibrate.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the top of the column.
-
Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient.
-
Fraction Collection: Collect the eluate in fractions and monitor by TLC.
-
Isolation: Combine the fractions containing pure this compound (as determined by TLC) and concentrate under reduced pressure to obtain the purified compound.
-
Data Presentation
| Plant Material | Extraction Solvent | Extract Component | Yield | Reference |
| Alstonia macrophylla Bark | Methanol/DMSO | Alstonerine | 34.38% of extract | |
| Strictamin | 5.23% of extract | |||
| Rauvomitin | 4.29% of extract | |||
| Brucine | 3.66% of extract | |||
| Alstonia scholaris Bark | 95% Ethanol | Crude Ethanolic Extract | Not Specified | |
| Hexane Fraction | 340 g from 450 g extract | |||
| Chloroform Fraction | 460 g from 450 g extract | |||
| Ethyl Acetate Fraction | 560 g from 450 g extract | |||
| n-Butanol Fraction | 600 g from 450 g extract |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction.
Signaling Pathway: Inhibition of SGLT1/SGLT2
Caption: this compound Inhibition of SGLT1/SGLT2.
Mechanism of Action: SGLT1 and SGLT2 Inhibition
Sodium-glucose cotransporters SGLT1 and SGLT2 are membrane proteins responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys and for the absorption of glucose in the intestine. SGLT2, located in the early proximal tubule, is responsible for the reabsorption of approximately 90% of the filtered glucose, while SGLT1, found in the later segments of the proximal tubule and the intestine, reabsorbs the remaining 10%.
This compound-type alkaloids from Alstonia macrophylla have been shown to inhibit the activity of both SGLT1 and SGLT2. By blocking these transporters, this compound prevents the reabsorption of glucose back into the bloodstream, leading to increased excretion of glucose in the urine. This mechanism of action results in a lowering of blood glucose levels, making SGLT inhibitors a therapeutic target for the treatment of type 2 diabetes. The dual inhibition of both SGLT1 and SGLT2 may offer additional benefits by also reducing intestinal glucose absorption.
References
Application Note: Quantitative Determination of Picraline using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Picraline, an indole (B1671886) alkaloid. The developed protocol is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis, to ensure accurate and reproducible quantification of this compound in various sample matrices.
Introduction
This compound is a naturally occurring indole alkaloid found in plants of the Alstonia and Picralima genera.[1][2][3][4][5] It has garnered significant interest in the scientific community for its potential biological activities.[1][6] As research into the therapeutic applications of this compound progresses, the need for a validated, high-precision analytical method for its quantification becomes crucial. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for the accurate determination of this compound in complex mixtures such as plant extracts and pharmaceutical formulations. This application note presents a detailed HPLC method, including a comprehensive experimental protocol and data presentation, to facilitate the routine analysis of this compound.
Chemical Structure
The chemical structure of this compound is provided below:
Figure 1: Chemical Structure of this compound
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following chromatographic conditions are recommended for the optimal separation and quantification of this compound.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-32 min: 80% to 20% B32-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 40 minutes |
Preparation of Standard Solutions
2.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol (B129727). Sonicate for 10 minutes to ensure complete dissolution.
2.2. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general procedure for plant material is outlined below.
3.1. Extraction from Plant Material:
-
Weigh 1 g of dried and powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this HPLC method for this compound quantification. These values are provided as a guideline and should be validated in the user's laboratory.
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Retention Time (tR) | ~ 15.2 min | Consistent tR (± 2%) |
| Linearity (R²) | > 0.999 | R² ≥ 0.995 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.2 µg/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.7 µg/mL | Signal-to-Noise Ratio ≥ 10 |
| Precision (%RSD) | < 2% | Intraday & Interday RSD ≤ 2% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Specificity | No interference from blank | Peak purity > 0.99 |
Experimental Workflow
The following diagram illustrates the logical workflow for the quantification of this compound using the described HPLC method.
Caption: Workflow for this compound quantification by HPLC.
Signaling Pathway (Hypothetical)
While the primary focus of this document is the analytical method, this compound is known to interact with opioid receptors.[1][6] The following diagram provides a simplified, hypothetical representation of a potential signaling pathway that could be investigated in relation to this compound's biological activity.
Caption: Hypothetical signaling pathway of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The protocol is straightforward and utilizes common laboratory instrumentation and reagents, making it accessible for routine quality control and research applications. Proper method validation should be performed in the respective laboratory to ensure data integrity and compliance with regulatory standards.
References
- 1. Buy this compound | 2671-32-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Determining Picraline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a monomeric indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Picralima nitida and Alstonia macrophylla. While extracts of these plants have demonstrated cytotoxic effects against various cancer cell lines, specific data on the cytotoxicity of isolated this compound is not extensively documented. These application notes provide a comprehensive guide to utilizing various cell-based assays to determine the cytotoxic potential of this compound. The following protocols are designed to enable researchers to generate robust and reproducible data, facilitating the evaluation of this compound as a potential therapeutic agent.
Data Presentation
To effectively compare the cytotoxic effects of this compound across different cell lines and assays, it is recommended to summarize all quantitative data in a structured format. The following tables are provided as templates for organizing experimental results.
Table 1: IC50 Values of this compound Determined by MTT Assay
| Cell Line | Tissue of Origin | Morphology | Incubation Time (hours) | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
| e.g., MCF-7 | Breast Adenocarcinoma | Epithelial | 24 | [Enter Value] | [Enter Value] |
| 48 | [Enter Value] | [Enter Value] | |||
| 72 | [Enter Value] | [Enter Value] | |||
| e.g., HT-29 | Colorectal Adenocarcinoma | Epithelial | 24 | [Enter Value] | [Enter Value] |
| 48 | [Enter Value] | [Enter Value] | |||
| 72 | [Enter Value] | [Enter Value] | |||
| e.g., HDFn | Normal Dermal Fibroblast | Fibroblast | 24 | [Enter Value] | [Enter Value] |
| 48 | [Enter Value] | [Enter Value] | |||
| 72 | [Enter Value] | [Enter Value] |
Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) | Positive Control (% Cytotoxicity) [e.g., Triton X-100] |
| e.g., A549 | [Concentration 1] | 24 | [Enter Value] | [Enter Value] |
| [Concentration 2] | 24 | [Enter Value] | [Enter Value] | |
| [Concentration 3] | 24 | [Enter Value] | [Enter Value] | |
| [Concentration 1] | 48 | [Enter Value] | [Enter Value] | |
| [Concentration 2] | 48 | [Enter Value] | [Enter Value] | |
| [Concentration 3] | 48 | [Enter Value] | [Enter Value] |
Table 3: Apoptosis Induction by this compound
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| e.g., Jurkat | [Concentration 1] | 24 | [Enter Value] | [Enter Value] | [Enter Value] |
| [Concentration 2] | 24 | [Enter Value] | [Enter Value] | [Enter Value] | |
| [Concentration 3] | 24 | [Enter Value] | [Enter Value] | [Enter Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls in each assay, such as vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][2][3]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for this compound) and positive controls (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[5]
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time periods.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction and Measure Absorbance: Add the stop solution from the kit and measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Apoptosis Assays
These assays are used to determine if cell death induced by this compound occurs through apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound stock solution
-
Selected cell lines
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Selected cell lines
-
White-walled 96-well microplates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described previously.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the recommended time (e.g., 1-2 hours).
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated for this compound-induced cytotoxicity.
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: Workflow for investigating this compound-induced apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
- 1. Piplartine induces inhibition of leukemia cell proliferation triggering both apoptosis and necrosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Membrane Potential Assay Kits - Creative Biogene [mitochondriasci.com]
- 3. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Analgesic Potential of Picraline Alkaloids in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline, an indole (B1671886) alkaloid derived from the seeds of the Picralima nitida plant, has garnered interest for its potential analgesic properties. Traditionally, extracts from this plant have been used in West African medicine to manage pain and other ailments. This document provides a comprehensive overview of the in vivo studies investigating the analgesic effects of key alkaloids from Picralima nitida, namely Akuammine, Akuammidine, and Pseudo-akuammigine, in rodent models. These alkaloids are believed to be the primary contributors to the analgesic effects observed with this compound-containing extracts. The protocols and data presented herein are intended to serve as a practical guide for researchers in the fields of pharmacology and drug development.
The primary mechanism of action for the analgesic effects of these alkaloids is their interaction with the opioid receptor system, particularly the mu (µ)-opioid receptor. This interaction initiates a signaling cascade that ultimately leads to a reduction in pain perception.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo analgesic assays performed on the principal alkaloids of Picralima nitida.
Table 1: Hot Plate Test - Analgesic Activity of Picralima nitida Alkaloids in Mice
| Alkaloid | Dose (mg/kg, s.c.) | Time Point (minutes) | Maximum Possible Effect (%MPE) |
| Akuammine | 3 | 15 | ~15% |
| 10 | 15 | ~20% | |
| 30 | 15 | ~25% | |
| 60 | 15 | ~40% | |
| Akuammidine | 3 | 15 | ~10% |
| 10 | 15 | ~18% | |
| 30 | 15 | ~22% | |
| Pseudo-akuammigine | 5 (p.o.) | 30 | ~15% |
| 5 (s.c.) | 30 | ~10% | |
| 10 (s.c.) | 30 | No significant effect | |
| Modified Pseudo-akuammigine | ED₅₀ = 77.1 | - | - |
s.c. = subcutaneous; p.o. = per os (oral administration) Data for Akuammine and Akuammidine adapted from Creed et al. (2021).[1][2] Data for Pseudo-akuammigine adapted from Menzies et al. (1998) and Creed et al. (2021).[1] ED₅₀ for Modified Pseudo-akuammigine from a study on a semi-synthetic derivative.
Table 2: Tail-Flick Test - Analgesic Activity of Picralima nitida Alkaloids in Rodents
| Alkaloid | Dose (mg/kg) | Route | Animal Model | ED₅₀ (µM) | Maximum Possible Effect (%MPE) |
| Akuammine | 3, 10, 30, 60 | s.c. | Mouse | - | Dose-dependent increase |
| Akuammidine | 3, 10, 30 | s.c. | Mouse | - | Dose-dependent increase |
| Pseudo-akuammigine | 1.0, 5.0, 50 | p.o. | Rat | 10 | - |
| 5 (p.o.) | p.o. | Mouse | - | ~20% at 30 min | |
| 5 (s.c.) | s.c. | Mouse | - | ~15% at 30 min | |
| 10 (s.c.) | s.c. | Mouse | - | No significant effect | |
| Modified Pseudo-akuammigine | - | - | Rodent | ED₅₀ = 77.6 mg/kg | - |
| Morphine (Reference) | - | - | Rat | 2.9 | - |
| Indomethacin (Reference) | - | - | Rat | 6.3 | - |
s.c. = subcutaneous; p.o. = per os (oral administration) Data for Akuammine and Akuammidine adapted from Creed et al. (2021). Data for Pseudo-akuammigine adapted from Duwiejua et al. (2002) and Creed et al. (2021). ED₅₀ for Modified Pseudo-akuammigine from a study on a semi-synthetic derivative.
Table 3: Acetic Acid-Induced Writhing Test - Analgesic Activity of Picralima nitida Extract in Mice
| Treatment | Dose (mg/kg, p.o.) | % Inhibition of Writhing |
| P. nitida Aqueous Extract | 100 | Significant |
| 200 | Significant | |
| 400 | Significant | |
| Aspirin (Reference) | 100 | Significant |
| Morphine (Reference) | 10 | Significant |
p.o. = per os (oral administration) Qualitative data indicating significant inhibition. Specific percentage inhibition values for individual alkaloids were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key in vivo analgesic assays are provided below. These protocols are generalized and may require optimization based on specific experimental goals and laboratory conditions.
Hot Plate Test
Principle: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.
Apparatus:
-
Hot plate apparatus with precise temperature control (e.g., Ugo Basile, Panlab).
-
Transparent cylindrical restrainer to keep the animal on the heated surface.
-
Stopwatch.
Procedure:
-
Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Baseline Measurement: Gently place each animal on the hot plate and immediately start the timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping. Stop the timer at the first sign of a response and record the latency. A cut-off time (typically 30-60 seconds) should be established to prevent tissue damage. Remove any animal that does not respond within the cut-off time.
-
Drug Administration: Administer the test compound (e.g., this compound alkaloids), vehicle (control), or a standard analgesic (e.g., morphine) via the desired route (e.g., subcutaneous, oral).
-
Post-Treatment Measurement: At predetermined time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the reaction latency as described in step 3.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
Principle: This test also evaluates central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a noxious thermal stimulus. The response is a spinal reflex, and an increase in withdrawal latency suggests analgesia.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source or a water bath.
-
Animal restrainer.
-
Stopwatch or automated timer.
Procedure:
-
Acclimatization: Acclimatize the animals (mice or rats) to the restrainer and testing environment before the experiment.
-
Baseline Measurement: Gently place the animal in the restrainer. Position the distal part of the tail over the radiant heat source or immerse it in a constant temperature water bath (typically 52-55°C). Start the timer and measure the time until the animal flicks or withdraws its tail. A cut-off time of 10-15 seconds is recommended to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or a standard analgesic.
-
Post-Treatment Measurement: At specified time intervals post-administration, repeat the latency measurement as described in step 2.
-
Data Analysis: Calculate the %MPE as described for the Hot Plate Test.
Acetic Acid-Induced Writhing Test
Principle: This test is used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching of hind limbs) due to the release of inflammatory mediators. A reduction in the number of writhes indicates an analgesic effect.
Materials:
-
Mice (typically Swiss albino).
-
0.6% or 0.7% acetic acid solution.
-
Test compound, vehicle, and a standard analgesic (e.g., aspirin, diclofenac).
-
Syringes and needles for administration.
-
Observation chambers.
-
Stopwatch.
Procedure:
-
Acclimatization and Grouping: Acclimatize the mice to the laboratory conditions. Divide the animals into groups (e.g., vehicle control, standard drug, and test compound groups).
-
Drug Administration: Administer the test compound, vehicle, or standard drug, typically 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.6% or 0.7% acetic acid solution intraperitoneally (typically 10 ml/kg body weight).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes for a defined period (e.g., 15-20 minutes).
-
Data Analysis: Calculate the percentage inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this document.
Caption: Mu-Opioid Receptor Signaling Pathway for Analgesia.
Caption: General Workflow for In Vivo Analgesic Testing.
Caption: Logical Flow of Analgesic Assay Selection.
References
Application Notes and Protocols: Radioligand Binding Assay for Picraline at Mu-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline, an alkaloid derived from the seeds of the Picralima nitida plant, has garnered interest for its traditional use as an analgesic. This has led to scientific investigation into its pharmacological profile, particularly its interaction with the endogenous opioid system. The mu-opioid receptor (MOR) is a primary target for many analgesics and is a key area of investigation for novel pain therapeutics. Understanding the binding affinity of compounds like the alkaloids found in Picralima nitida to the mu-opioid receptor is a critical first step in drug discovery and development.
This document provides a detailed protocol for a radioligand binding assay to determine the binding affinity of this compound (represented by its constituent alkaloids) at the human mu-opioid receptor. It also includes a summary of known binding data for relevant alkaloids from Picralima nitida and visual representations of the experimental workflow and the mu-opioid receptor signaling pathway.
Data Presentation
The binding affinities of the primary alkaloids from Picralima nitida, akuammidine (B1680586) and akuammine, for the mu-opioid receptor have been determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.
| Compound | Receptor | Kᵢ (µM) | Functional Activity |
| Akuammidine | Mu-Opioid | 0.6[1] | Agonist[1] |
| Akuammine | Mu-Opioid | 0.5[1] | Antagonist[1] |
Experimental Protocols
Radioligand Binding Assay for Mu-Opioid Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound alkaloids) for the human mu-opioid receptor by measuring its ability to displace a known high-affinity radioligand, [³H]DAMGO.
Materials:
-
Membrane Preparation: Commercially available cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective mu-opioid receptor agonist) with a specific activity of 30-60 Ci/mmol.
-
Test Compound: this compound (or its isolated alkaloids, such as akuammidine or akuammine), dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: Naloxone (B1662785) (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for non-aqueous samples.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: A liquid scintillation counter for detecting tritium.
-
96-well Plates: Low-protein binding polypropylene (B1209903) plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Dilute the [³H]DAMGO in assay buffer to a final concentration of approximately 0.5-1.0 nM.
-
Prepare a solution of naloxone in assay buffer at a final concentration of 10 µM for determining non-specific binding.
-
Thaw the mu-opioid receptor membrane preparation on ice and dilute it in assay buffer to a concentration that yields a sufficient signal-to-noise ratio (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]DAMGO, and 25 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of 10 µM naloxone, 25 µL of [³H]DAMGO, and 25 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of the test compound, 25 µL of [³H]DAMGO, and 25 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis (e.g., sigmoidal dose-response).
-
-
Calculate Kᵢ:
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kᴅ is the dissociation constant of the radioligand for the receptor.
-
-
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the radioligand binding assay.
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling pathways.
References
Unlocking the Structural Secrets of Picraline: An NMR-Based Application Note
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product chemistry, the precise structural elucidation of complex molecules is paramount for advancing drug discovery and development. Picraline, a prominent indole (B1671886) alkaloid isolated from plants of the Alstonia genus, has attracted significant interest for its potential pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for unequivocally determining the three-dimensional structure of such intricate molecules in solution. This document provides detailed application notes and protocols for the structural elucidation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and the Role of NMR
This compound (C₂₃H₂₆N₂O₅) is a structurally complex monoterpenoid indole alkaloid. Understanding its precise atomic connectivity and stereochemistry is a critical first step in exploring its therapeutic potential and mechanism of action. NMR spectroscopy, through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary data to piece together the molecular puzzle of this compound.
Data Presentation: Unveiling the NMR Fingerprint of this compound
The complete assignment of the ¹H and ¹³C NMR spectra of this compound is fundamental to its structural characterization. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz), providing a comprehensive NMR fingerprint of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 4.15 | d | 6.5 |
| 3 | 3.85 | m | |
| 5α | 2.10 | m | |
| 5β | 1.95 | m | |
| 6α | 2.50 | m | |
| 6β | 2.25 | m | |
| 9 | 7.45 | d | 7.5 |
| 10 | 7.10 | t | 7.5 |
| 11 | 7.25 | t | 7.5 |
| 12 | 7.15 | d | 7.5 |
| 14 | 2.80 | m | |
| 15 | 3.20 | m | |
| 16 | 4.90 | s | |
| 17-OAc | 2.05 | s | |
| 18 | 1.15 | d | 7.0 |
| 19 | 4.20 | q | 7.0 |
| 20 | 5.40 | q | 7.0 |
| 21 | 1.65 | d | 7.0 |
| N-H | 8.10 | br s | |
| OMe | 3.70 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δC (ppm) |
| 2 | 95.5 |
| 3 | 55.2 |
| 5 | 35.1 |
| 6 | 34.8 |
| 7 | 52.8 |
| 8 | 134.5 |
| 9 | 118.0 |
| 10 | 119.5 |
| 11 | 121.8 |
| 12 | 110.8 |
| 13 | 142.7 |
| 14 | 30.2 |
| 15 | 45.6 |
| 16 | 78.9 |
| 17 | 70.1 |
| 18 | 12.5 |
| 19 | 125.0 |
| 20 | 135.0 |
| 21 | 13.2 |
| C=O (ester) | 170.5 |
| OMe | 52.5 |
| C=O (acetate) | 170.0 |
| CH₃ (acetate) | 21.0 |
Experimental Protocols: A Step-by-Step Guide to NMR Analysis
Detailed methodologies for the key NMR experiments are crucial for reproducible and accurate data acquisition.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: 500 MHz NMR Spectrometer
-
Pulse Program: zg30
-
Acquisition Parameters:
-
Spectral Width (SW): 12 ppm
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): 3.4 s
-
Relaxation Delay (D1): 2.0 s
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: 125 MHz NMR Spectrometer
-
Pulse Program: zgpg30
-
Acquisition Parameters:
-
Spectral Width (SW): 220 ppm
-
Number of Scans (NS): 1024
-
Acquisition Time (AQ): 1.2 s
-
Relaxation Delay (D1): 2.0 s
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1.0 Hz.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Utilize standard pulse programs available on the spectrometer software.
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the carbon skeleton.
-
Optimize acquisition and processing parameters according to the specific experiment and sample concentration.
Visualizing the Path to Structure: Experimental Workflow
The logical progression of experiments is key to an efficient structural elucidation process.
Caption: Experimental workflow for the structural elucidation of this compound.
Mapping the Molecular Connections: Key 2D NMR Correlations
The HMBC and COSY spectra are instrumental in assembling the molecular fragments of this compound. The following diagram illustrates some of the key correlations.
Caption: Key COSY and HMBC correlations for the structural elucidation of this compound.
Conclusion
The application of a comprehensive suite of NMR spectroscopic techniques is indispensable for the unambiguous structural elucidation of complex natural products like this compound. The data and protocols presented herein provide a robust framework for researchers engaged in the study of indole alkaloids and other complex small molecules. This detailed structural information is the cornerstone upon which further investigations into the pharmacological properties and synthetic accessibility of this compound can be built, ultimately accelerating the drug discovery and development pipeline.
Application Notes and Protocols for SGLT2 Inhibition Assay of Picraline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for quantifying the inhibitory activity of Picraline (B586500) and its derivatives against the sodium-glucose cotransporter 2 (SGLT2). The primary method detailed is a cell-based fluorescent glucose uptake assay, a widely used and reliable method for screening potential SGLT2 inhibitors.
Introduction
The sodium-glucose cotransporter 2 (SGLT2) is a key protein in the kidneys responsible for the reabsorption of most of the filtered glucose from the proximal tubules back into the bloodstream.[1] Inhibition of SGLT2 is a prime therapeutic strategy for managing type 2 diabetes mellitus, as it promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[1] this compound, an indole (B1671886) alkaloid, and its derivatives have shown potential as SGLT1 and SGLT2 inhibitors, making them interesting candidates for drug development.[2][3]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound and its derivatives in inhibiting SGLT2-mediated glucose uptake in a cell-based assay.
Principle of the Assay
This protocol utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in cells engineered to express human SGLT2 (hSGLT2).[1] The fluorescence intensity within the cells is directly proportional to the amount of glucose uptake. In the presence of an SGLT2 inhibitor like this compound or its derivatives, the uptake of 2-NBDG is reduced, leading to a decrease in fluorescence. The half-maximal inhibitory concentration (IC50) can then be determined by measuring the fluorescence at various concentrations of the test compound.
Data Presentation: SGLT2 Inhibition by this compound Derivatives
The following table summarizes hypothetical quantitative data for this compound and its derivatives against human SGLT2. This data would be generated from the experimental protocol described below.
| Compound ID | Description | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| PIC-001 | This compound | 250 | >10000 | >40-fold |
| PIC-002 | Derivative A | 75 | 8500 | ~113-fold |
| PIC-003 | Derivative B | 25 | 5500 | ~220-fold |
| Dapagliflozin | Positive Control | 1.2 | 1400 | ~1167-fold |
Experimental Protocols
Cell-Based Fluorescent Glucose Uptake Assay
This protocol is adapted from established methods for assessing SGLT2 inhibition.
4.1.1. Materials
-
Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT2 (HEK293-hSGLT2). Alternatively, human kidney proximal tubule cells (HK-2) which endogenously express SGLT2 can be used.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell lines.
-
Assay Buffers:
-
Sodium-Containing Buffer: Kreb's Ringer Henseleit (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).
-
Sodium-Free Buffer: KRH buffer with NaCl replaced by 136 mM Choline Chloride.
-
-
Test Compounds: this compound and its derivatives dissolved in Dimethyl Sulfoxide (DMSO).
-
Positive Control: Dapagliflozin or another known SGLT2 inhibitor.
-
Fluorescent Substrate: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
-
Lysis Buffer: 1% Triton X-100 in Phosphate Buffered Saline (PBS).
-
Equipment:
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Standard cell culture incubator (37°C, 5% CO2).
-
4.1.2. Procedure
-
Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 10^4 cells/well). Culture the cells for 24-48 hours.
-
Cell Washing: Gently wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer to remove any residual glucose.
-
Compound Incubation:
-
Prepare serial dilutions of this compound, its derivatives, and the positive control (Dapagliflozin) in sodium-containing buffer. Ensure the final DMSO concentration is below 0.5%.
-
Add 50 µL/well of the compound dilutions to the corresponding wells.
-
For total uptake control wells, add 50 µL/well of sodium-containing buffer with vehicle (DMSO).
-
For non-SGLT mediated uptake control wells, add 50 µL/well of sodium-free buffer with vehicle (DMSO).
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Substrate Addition:
-
Prepare a 2X working solution of 2-NBDG (e.g., 200 µM) in sodium-containing buffer.
-
Add 50 µL of the 2-NBDG working solution to each well (final concentration of 100 µM).
-
-
Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination of Uptake:
-
Aspirate the uptake buffer from each well.
-
Wash the cells three times with 100 µL/well of ice-cold sodium-free buffer to remove extracellular 2-NBDG.
-
-
Cell Lysis: Add 50 µL/well of lysis buffer and incubate for 10 minutes at room temperature with gentle shaking.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
4.1.3. Data Analysis
-
Background Subtraction: Subtract the average fluorescence of wells with no cells (blank) from all other readings.
-
Calculate SGLT2-mediated Glucose Uptake:
-
Total Uptake = Fluorescence in sodium-containing buffer with vehicle.
-
Non-SGLT Mediated Uptake = Fluorescence in sodium-free buffer with vehicle.
-
SGLT2-Mediated Uptake = Total Uptake - Non-SGLT Mediated Uptake.
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [1 - (Fluorescence with inhibitor - Non-SGLT Mediated Uptake) / (SGLT2-Mediated Uptake)] * 100
-
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizations
SGLT2 Signaling Pathway and Inhibition
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.
Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The akuammiline (B1256633) alkaloids are a large family of structurally complex natural products that have garnered significant attention from the synthetic chemistry community due to their intricate molecular architectures and interesting biological activities. This document provides detailed application notes and protocols for the total synthesis of picraline (B586500) and its closely related analogue, picrinine (B199341). The synthetic strategies discussed herein highlight key chemical transformations and provide a framework for the synthesis of other members of the akuammiline family.
Overview of Synthetic Strategies
The total synthesis of this compound and related alkaloids presents several key challenges, including the construction of the congested polycyclic core, the installation of multiple stereocenters, and the formation of sensitive functional groups. Two primary synthetic approaches that have been successfully employed are:
-
A Formal Enantioselective Synthesis of this compound: This strategy, developed by Bonjoch and Solé, relies on a key diastereoselective Pictet-Spengler reaction to establish the core structure and crucial stereochemistry.
-
The First Total Synthesis of Picrinine: Pioneered by the Garg group, this approach features a strategic Fischer indolization to forge the indoline (B122111) core and a late-stage oxidative cyclization to complete the cage-like structure. A more recent asymmetric variation of this synthesis has also been developed.
These strategies provide a roadmap for accessing the complex architecture of these alkaloids and offer insights for the design of synthetic routes to other structurally similar natural products.
Quantitative Data Summary
The following table summarizes the key quantitative data from the discussed total syntheses, allowing for a direct comparison of their efficiency.
| Alkaloid | Synthetic Route | Key Reaction(s) | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| This compound | Bonjoch & Solé (Formal) | Diastereoselective Pictet-Spengler | 13 (to advanced intermediate) | Not Reported | (To be added) |
| Picrinine | Garg, 2014 (First Total Synthesis) | Fischer Indolization | 18 | ~1% | [1][2] |
| (-)-Picrinine | Asymmetric Total Synthesis, 2021 | Nickel-mediated reductive Heck reaction | 17 | 3.4% | [3] |
Experimental Protocols
Formal Enantioselective Synthesis of this compound (Bonjoch & Solé)
The key transformation in this formal synthesis is the diastereoselective Pictet-Spengler reaction.
Protocol for Diastereoselective Pictet-Spengler Reaction:
Detailed experimental protocol to be added upon obtaining the full text of the primary literature.
First Total Synthesis of Picrinine (Garg, 2014)
A pivotal step in this synthesis is the Fischer indolization to construct the pentacyclic core of picrinine.
Protocol for Fischer Indolization:
-
Preparation of the Reaction Mixture: To a solution of the advanced tricyclic ketone intermediate in a suitable solvent (e.g., toluene), add phenylhydrazine.
-
Acid Catalysis: Introduce a Brønsted acid catalyst (e.g., trifluoroacetic acid) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired pentacyclic indolenine.[1][2]
Asymmetric Total Synthesis of (-)-Picrinine (2021)
A key step in this more recent synthesis is a nickel-mediated reductive Heck reaction to form the [3.3.1]-azabicyclic core.
Protocol for Nickel-Mediated Reductive Heck Reaction:
-
Catalyst Preparation: In a glovebox, combine Ni(COD)₂ and a suitable phosphine (B1218219) ligand in a flame-dried flask.
-
Reaction Setup: To this catalyst mixture, add a solution of the vinyl iodide precursor and a silane (B1218182) reducing agent (e.g., triethoxysilane) in a degassed solvent (e.g., THF).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent. Dry the combined organic layers, filter, and concentrate. Purify the residue by flash chromatography to yield the cyclized product.
Visualization of Synthetic Logic
The following diagrams illustrate the logical flow of the synthetic strategies.
Caption: Retrosynthetic analysis of this compound via a Pictet-Spengler approach.
Caption: Retrosynthetic analysis of Picrinine via a Fischer Indolization strategy.
Conclusion
The total syntheses of this compound and picrinine represent significant achievements in the field of natural product synthesis. The strategies and protocols outlined in this document provide valuable insights for researchers engaged in the synthesis of complex alkaloids. The continued development of novel synthetic methodologies will undoubtedly pave the way for more efficient and elegant routes to these and other biologically important molecules, ultimately aiding in drug discovery and development efforts.
References
Application Notes and Protocols for the Development of a Stable Picraline Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picraline is a monoterpene indole (B1671886) alkaloid isolated from the seeds of Picralima nitida, a plant traditionally used in West African medicine for various ailments.[1] For consistent and reproducible experimental results, a stable and well-characterized formulation of this compound is essential. This document provides detailed application notes and protocols for developing a stable aqueous-based formulation of this compound suitable for in vitro and in vivo experimental use. The protocols cover formulation strategies, stability testing under stress conditions, and analytical methods for quantification.
Physicochemical Properties and Formulation Challenges
Indole alkaloids, including this compound, often exhibit poor aqueous solubility and can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[2][3] The basic nitrogen in the indole structure allows for salt formation in acidic conditions, which can enhance solubility.[4] However, the stability of the molecule across a range of pH values must be empirically determined.
Key Formulation Challenge: To develop a solubilized form of this compound in a physiologically compatible vehicle while ensuring its chemical stability for the duration of experimental procedures and storage.
Proposed Formulation Strategy
Given the poor aqueous solubility of many alkaloids, a multi-pronged approach is recommended to develop a stable formulation. This strategy focuses on solubilization and stabilization using common pharmaceutical excipients.
3.1 Initial Solubility Screening:
-
Co-solvents: Evaluate the solubility of this compound in various biocompatible co-solvents such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400).
-
pH Adjustment: Assess solubility in aqueous buffers ranging from pH 3 to 7.4. Acidic conditions are likely to protonate the nitrogen in the indole ring, forming a more soluble salt.[4]
-
Surfactants: Investigate the use of non-ionic surfactants like Polysorbate 80 (Tween 80) to improve wetting and solubilization.
3.2 Stabilization Strategy:
-
Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants such as ascorbic acid or sodium metabisulfite (B1197395) is recommended.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Light Protection: Store all stock and working solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.
3.3 Example Formulation for Initial Testing:
-
This compound: 1 mg/mL
-
Vehicle: Saline (0.9% NaCl)
-
Co-solvent: 5-10% Ethanol (or as determined by solubility screening)
-
pH: Adjusted to 4.0 with Citrate Buffer
-
Antioxidant: 0.1% w/v Ascorbic Acid
-
Chelating Agent: 0.01% w/v Disodium Edetate (EDTA)
Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and establishing the stability-indicating nature of the analytical method. The following table summarizes illustrative quantitative data from a typical forced degradation study on a preliminary this compound formulation.
Data Presentation
Table 1: Illustrative Forced Degradation Data for this compound Formulation (1 mg/mL) Note: This data is illustrative and intended to exemplify the expected outcomes of a forced degradation study. Actual results must be generated empirically.
| Stress Condition | Parameters | Duration | This compound Remaining (%) | Major Degradant Peak Area (%) | Observations |
| Hydrolytic | 0.1 M HCl | 24 hours | 85.2 | 12.1 | Significant degradation. |
| pH 4 Buffer | 72 hours | 98.5 | < 1.0 | Relatively stable. | |
| pH 7.4 Buffer | 72 hours | 94.3 | 4.8 | Moderate degradation. | |
| 0.1 M NaOH | 4 hours | 65.7 | 28.5 | Rapid degradation. | |
| Oxidative | 3% H₂O₂ | 8 hours | 78.9 | 18.3 | Highly susceptible to oxidation. |
| Thermal | 60°C in Solution | 7 days | 91.5 | 7.2 | Moderate thermal degradation. |
| Photolytic | ICH Q1B Option 2 | 1.2M lux-hrs | 89.8 | 9.5 | Evidence of photosensitivity. |
| Dark Control | 1.2M lux-hrs | 99.2 | < 1.0 | No significant change. |
Experimental Protocols
5.1 Protocol for Forced Degradation Studies
This protocol outlines the methodology for stress testing a this compound formulation.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in the proposed formulation vehicle.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 40°C. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at room temperature. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature, protected from light. Withdraw samples at 0, 2, 4, and 8 hours.
-
Thermal Degradation: Place the stock solution in a clear vial and incubate in a stability chamber or oven at 60°C. Withdraw samples at 0, 1, 3, and 7 days.
-
Photostability Testing:
-
Expose the stock solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a bank of cool white/near-UV lamps).
-
Ensure an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, run a dark control sample wrapped in aluminum foil to differentiate between thermal and light-induced degradation.
-
Analyze samples at the end of the exposure period.
-
-
Sample Analysis: Analyze all stressed and control samples by a validated stability-indicating HPLC method (see Protocol 5.2).
5.2 Protocol for Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Optimization and validation are required.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm and 280 nm (monitor both for indole chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples from the forced degradation study with Mobile Phase A to a final concentration of approximately 50 µg/mL.
-
System Suitability: Ensure theoretical plates > 2000, tailing factor < 2, and %RSD of replicate injections < 2%. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak.
5.3 Protocol for Mu-Opioid Receptor (µOR) Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound at the µOR using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (a µOR selective agonist).
-
Non-specific binding control: Naloxone (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and counter.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in binding buffer.
-
In a 96-well plate, combine in triplicate:
-
50 µL of [³H]DAMGO (at a concentration near its Kd, e.g., 1-2 nM).
-
50 µL of binding buffer (for total binding), 10 µM Naloxone (for non-specific binding), or this compound dilution.
-
100 µL of µOR membrane preparation (5-10 µg protein).
-
-
Incubate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]DAMGO binding) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations (Graphviz DOT Language)
Diagram 1: Experimental Workflow for Formulation Development
Caption: Workflow for developing and confirming the stability of a this compound formulation.
Diagram 2: this compound's Hypothesized Signaling Pathway at the Mu-Opioid Receptor
Caption: this compound acts on μ-opioid receptors, inhibiting adenylyl cyclase and modulating ion channels.
References
- 1. web.citius.technology [web.citius.technology]
- 2. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Application Notes and Protocols for Thermal Nociception Assays Using Picraline and Related Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermal nociception assays are fundamental in the study of pain and the development of novel analgesic compounds. These assays measure the reaction time of an animal to a noxious heat stimulus, providing a quantifiable metric of pain sensitivity. Picraline is one of a group of indole (B1671886) alkaloids isolated from the seeds of Picralima nitida, a plant traditionally used in West African medicine for pain relief. Recent pharmacological studies have identified that several of these alkaloids, including akuammine, akuammidine, and pseudo-akuammigine, exert their analgesic effects primarily through interaction with opioid receptors.[1][2][3] This document provides detailed protocols for conducting thermal nociception assays, specifically the hot plate and tail-flick tests, to evaluate the analgesic properties of these compounds. While direct in vivo thermal nociception data for this compound is limited in the reviewed literature, the provided protocols for its related alkaloids offer a robust framework for its evaluation.[3]
Mechanism of Action: Opioid Receptor Modulation
The primary mechanism of action for the analgesic effects of the studied Picralima nitida alkaloids is the modulation of the endogenous opioid system.[1] Different alkaloids exhibit varying affinities for mu (µ) and kappa (κ) opioid receptors. Upon binding, these alkaloids can act as agonists or antagonists, influencing downstream signaling pathways that ultimately lead to a reduction in pain perception. The activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to reduced intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade also results in the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which hyperpolarizes the neuron and reduces neuronal excitability and the transmission of nociceptive signals.
Data Presentation: Analgesic Effects of Picralima nitida Alkaloids
The following table summarizes the quantitative data on the antinociceptive effects of key alkaloids from Picralima nitida in standard thermal nociception assays in mice. The data is presented as the percentage of Maximum Possible Effect (%MPE), which is a standardized measure of analgesia.
| Alkaloid | Assay | Dose (mg/kg) | Administration Route | Peak %MPE | Time to Peak Effect (minutes) |
| Akuammine | Hot Plate | 30 | Subcutaneous | ~20% | 30 |
| 60 | Subcutaneous | ~40% | 30 | ||
| Tail-Flick | 30 | Subcutaneous | ~25% | 15-30 | |
| 60 | Subcutaneous | ~50% | 30 | ||
| Akuammidine | Hot Plate | 30 | Subcutaneous | ~15% | 15 |
| Tail-Flick | 30 | Subcutaneous | ~20% | 15 | |
| Pseudo-akuammigine | Hot Plate | 5 | Subcutaneous | Minimal (<10%) | 30 |
| 10 | Subcutaneous | Minimal (<10%) | 30 | ||
| Tail-Flick | 5 | Subcutaneous | ~15% | 30-60 | |
| 10 | Subcutaneous | Minimal (<10%) | 30 | ||
| Morphine (Control) | Hot Plate | 6 | Subcutaneous | ~80-90% | 30 |
| Tail-Flick | 6 | Subcutaneous | ~90-100% | 30 |
Note: Data is synthesized from Creed, S. M., et al. (2021). The %MPE values are approximations based on the graphical data presented in the publication.
Experimental Protocols
Protocol 1: Hot Plate Test for Thermal Nociception
The hot plate test assesses the latency of a paw lick or jump response when the animal is placed on a heated surface. This response is considered a supraspinally organized behavior.
Materials:
-
Hot plate apparatus with adjustable temperature control and a clear observation chamber.
-
Test animals (e.g., C57BL/6 mice).
-
This compound or related alkaloid (e.g., Akuammine, Akuammidine, Pseudo-akuammigine) dissolved in an appropriate vehicle (e.g., saline, DMSO).
-
Positive control (e.g., Morphine sulfate).
-
Vehicle control.
-
Syringes and needles for administration.
-
Stopwatch.
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Gently place each animal individually on the hot plate and start the stopwatch. Record the latency (in seconds) to the first sign of nociception, typically a hind paw lick, shake, or a jump. A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. Remove the animal immediately after the response or at the cut-off time.
-
Grouping and Administration: Randomly assign animals to different treatment groups (Vehicle, this compound/alkaloid at various doses, Positive Control). Administer the compounds via the desired route (e.g., subcutaneous, oral).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: Tail-Flick Test for Thermal Nociception
The tail-flick test measures the latency to withdraw the tail from a focused beam of radiant heat. This is primarily a spinal reflex, although it can be modulated by supraspinal pathways.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainers.
-
Test animals (e.g., C57BL/6 mice).
-
This compound or related alkaloid dissolved in a suitable vehicle.
-
Positive control (e.g., Morphine sulfate).
-
Vehicle control.
-
Syringes and needles.
-
Stopwatch or automated timer integrated with the apparatus.
Procedure:
-
Acclimatization: Acclimate the animals to the testing environment and the restrainers for several days before the experiment to minimize stress.
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize. Adjust the intensity of the radiant heat to elicit a baseline tail-flick latency of approximately 2-4 seconds in naive animals.
-
Baseline Latency: Gently place the animal in the restrainer with its tail positioned over the heat source. Activate the heat source and measure the time until the animal flicks its tail out of the beam. A cut-off time (e.g., 10-12 seconds) is critical to prevent tissue damage.
-
Grouping and Administration: Group the animals and administer the test compounds and controls as described in the hot plate protocol.
-
Post-Treatment Latency: At specified time intervals post-administration, measure the tail-flick latency for each animal.
-
Data Analysis: Calculate the %MPE using the same formula as in the hot plate test, with the respective latencies and cut-off time for the tail-flick assay.
Mandatory Visualizations
Caption: Experimental workflow for thermal nociception assays.
Caption: Opioid receptor signaling pathway for analgesia.
Caption: Simplified TRPV1 signaling pathway in thermal nociception.
References
Troubleshooting & Optimization
Technical Support Center: Picraline Yield Optimization
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when extracting and purifying Picraline from plant sources, primarily Picralima nitida.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when purifying this compound from plant extracts? A1: The primary challenges include matrix interference from other compounds within the plant extract, which can complicate analytical detection.[1] Another significant issue is the co-extraction and co-elution of structurally similar indole (B1671886) alkaloids, such as akuammine (B1666748) and akuammicine, which often requires multi-step, high-resolution chromatographic techniques to resolve.[2][3]
Q2: Which solvent system is most effective for the initial extraction of this compound? A2: The choice of solvent is critical and depends on the polarity of this compound, which is an alkaloid. Polar solvents are generally required for optimal extraction.[4] Methanol (B129727) is considered one of the best solvents for extracting secondary metabolites, including alkaloids.[5] Methanolic extracts of Picralima nitida seeds and rind have shown yields of 13.73% and 16.11%, respectively.[4] Using a mixture, such as methanol/water, can also be effective for extracting a broad range of compounds.[5][6]
Q3: Can advanced extraction techniques improve the yield of this compound compared to traditional methods? A3: Yes, advanced techniques can significantly enhance extraction efficiency. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction times, decrease solvent consumption, and improve yield by efficiently disrupting plant cell walls.[7][8] For instance, MAE and Accelerated Solvent Extraction (ASE) have demonstrated higher yields and purity for alkaloids compared to traditional maceration or Soxhlet extraction.[8]
Q4: How can the purity of this compound be confirmed after isolation? A4: A combination of spectroscopic and spectrometric methods is essential for structural elucidation and purity confirmation.[1] High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), is a standard method for assessing purity and quantifying the isolated compound.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) is used to confirm the chemical structure.[1]
Q5: What factors can lead to the degradation of this compound during the extraction process? A5: Alkaloids can be sensitive to high temperatures, prolonged exposure to light, and extreme pH levels.[1][11] High temperatures used in methods like decoction or prolonged Soxhlet extraction can potentially cause degradation of thermolabile compounds.[5] It is crucial to optimize parameters like temperature and extraction time to prevent the alteration of sensitive bioactive compounds.[7][12]
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction, purification, and crystallization of this compound.
Problem 1: Low Yield of Crude Alkaloid Extract
-
Possible Cause: Inefficient extraction due to improper solvent choice or insufficient disruption of plant cell walls.
-
Troubleshooting Steps:
-
Optimize Solvent Polarity: If using a nonpolar solvent, switch to a more polar solvent like methanol or an ethanol-water mixture, which are more effective for alkaloids.[4][5]
-
Improve Plant Material Preparation: Ensure the plant material (e.g., P. nitida seeds) is dried to reduce moisture content and finely powdered to increase the surface area available for solvent interaction.[7]
-
Employ Advanced Techniques: Implement Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption and improve solvent penetration, leading to higher yields in shorter times.[7][8]
-
Increase Extraction Cycles: Instead of a single extraction, perform multiple extractions (e.g., 3 cycles) on the plant material and combine the filtrates to maximize the recovery of metabolites.[5]
-
Problem 2: Difficulty Separating this compound from Co-eluting Alkaloids
-
Possible Cause: Several indole alkaloids in Picralima nitida have very similar polarities and structural properties, leading to poor resolution in standard chromatography.
-
Troubleshooting Steps:
-
Utilize pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This advanced liquid-liquid chromatography technique is highly effective for separating compounds with subtle differences in their pKa values, such as alkaloids. It has been successfully used to isolate this compound and other alkaloids from P. nitida in high purity and large quantities.[2]
-
Optimize Mobile Phase: Systematically adjust the solvent polarity of the mobile phase in your column chromatography. A gradual gradient elution is often more effective than an isocratic one for separating complex mixtures.[1]
-
Multi-Step Chromatography: Employ a sequential purification strategy. Start with silica (B1680970) gel column chromatography for initial fractionation, followed by a more refined technique like preparative HPLC or a C18 column for final polishing.[1]
-
Problem 3: Failure to Crystallize or "Oiling Out"
-
Possible Cause: The solution is not sufficiently supersaturated, contains excessive impurities, or is being cooled too quickly.
-
Troubleshooting Steps:
-
Induce Supersaturation: If few or no crystals form, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent and then allow it to cool again slowly.[13]
-
Remove Impurities: If the compound "oils out" (forms liquid droplets instead of solid crystals), it may be due to a high concentration of impurities that depress the melting point. Try adding activated charcoal to the hot solution to adsorb impurities, then filter it before cooling.[13]
-
Control Cooling Rate: Rapid cooling encourages the trapping of impurities and can lead to poor crystal formation. Insulate the flask to ensure a slow, gradual cooling process, which allows for the growth of larger, purer crystals.[13]
-
Introduce a Seed Crystal: If crystallization does not initiate, "scratch" the inside of the flask with a glass rod at the solution's surface or add a tiny seed crystal of pure this compound to induce nucleation.
-
Quantitative Data Summary
Table 1: Comparison of Alkaloid Extraction Techniques This table summarizes the performance of various extraction methods for alkaloids, highlighting the advantages of modern techniques.[8]
| Technique | Typical Extraction Time | Solvent Consumption | Yield & Purity | Key Advantage |
| Maceration | 48 - 72 hours | High | Lower | Simple setup, suitable for thermolabile compounds. |
| Soxhlet Extraction | 6 - 24 hours | Moderate to High | Good | Continuous and efficient for certain compounds. |
| Ultrasound-Assisted (UAE) | 15 - 60 minutes | Low to Moderate | High | Fast, efficient cell disruption, reduced thermal degradation.[7] |
| Microwave-Assisted (MAE) | 5 - 30 minutes | Low | High | Very fast, highly efficient, lower solvent use.[8] |
| Accelerated Solvent (ASE) | 10 - 20 minutes | Low | Very High | Fast, automated, uses high pressure and temperature.[8] |
Table 2: Yield of Methanolic Extracts from Picralima nitida Fruit Parts This table shows the percentage yield of crude extract obtained from different parts of the P. nitida fruit using methanol as the solvent.[4]
| Plant Part | Yield (%) |
| Pulp | 35.94 |
| Seed | 13.73 |
| Rind | 16.11 |
Experimental Protocols
Protocol 1: Optimized Alkaloid Extraction from P. nitida Seeds
-
Preparation: Air-dry the seeds of Picralima nitida at room temperature and grind them into a fine powder.
-
Defatting (Optional but Recommended): To remove oils that can interfere with purification, first perform a preliminary extraction of the powdered seeds with a non-polar solvent like n-hexane for 12-24 hours.[1] Discard the hexane (B92381) extract.
-
Maceration:
-
Soak the defatted plant material in 80-95% methanol (e.g., 1:10 solid-to-solvent ratio, w/v) in a sealed container.
-
Agitate the mixture periodically for 48-72 hours at room temperature.[5]
-
Filter the mixture to separate the extract from the solid plant residue (marc).
-
Repeat the extraction process on the marc two more times with fresh methanol to maximize yield.[5]
-
-
Concentration: Combine all methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation. This will yield the crude alkaloid extract.
Protocol 2: Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
This protocol is adapted from a method successfully used to isolate this compound and five other alkaloids from P. nitida.[2]
-
Solvent System Preparation: Prepare a two-phase solvent system. A common system for alkaloids is Methyl tert-butyl ether (MTBE)/Acetonitrile (B52724)/Water. The exact ratios must be optimized for the specific separation.
-
Sample Preparation: Dissolve the crude alkaloid extract in the organic stationary phase of the solvent system.
-
Retainer and Eluent Preparation:
-
Retainer Acid (for Stationary Phase): Add a strong acid (e.g., HCl) to the stationary phase to protonate the alkaloids, retaining them in this phase.
-
Eluter Base (for Mobile Phase): Add a base (e.g., ammonia) to the mobile phase.
-
-
Chromatography:
-
Fill the CCC column with the acidic stationary phase.
-
Inject the prepared sample into the column.
-
Pump the basic mobile phase through the column at a specific flow rate. As the mobile phase moves through, it neutralizes the stationary phase, causing the alkaloids to partition into the mobile phase based on their individual pKa values and partition coefficients.
-
-
Fraction Collection: Collect fractions as they elute from the column. Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Final Polish: If fractions containing this compound also contain co-eluting compounds, pool them, concentrate, and perform a final purification step using silica gel flash chromatography.[2]
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol or a suitable solvent. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the dried extract or purified fraction and dissolve it in the mobile phase or methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD or UV detector set at the λmax of this compound (typically determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the prepared samples. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.[9]
Visualizations
Caption: A flowchart of the general experimental workflow for isolating pure this compound.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.imrpress.com [article.imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. aktpublication.com [aktpublication.com]
- 9. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Picraline Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to dissolving Picraline in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS?
A1: this compound is a natural indole (B1671886) alkaloid with a complex, largely non-polar structure (C23H26N2O5). Its molecular architecture results in poor aqueous solubility. Compounds with such characteristics often have high lattice energy, meaning it is energetically unfavorable for water molecules to break apart the solid-state crystal and solvate individual molecules. While soluble in organic solvents like DMSO, chloroform, and acetone, direct dissolution in aqueous buffers is challenging.[1][2]
Q2: What is the first and most critical step to improve this compound solubility in aqueous buffers?
A2: The most common and effective initial strategy is to first dissolve the this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for this purpose due to its high solvating power for a broad range of organic molecules.[3][4] This stock solution can then be serially diluted into your aqueous buffer to the final desired concentration.
Q3: When I dilute my DMSO stock of this compound into my aqueous buffer, it precipitates. What is happening and how can I prevent this?
A3: This phenomenon, known as "crashing out," occurs when the rapid change in solvent polarity from a high-organic environment (DMSO) to a high-aqueous environment (buffer) causes the compound to exceed its solubility limit in the mixed solvent system. To prevent this, it is crucial to add the DMSO stock to the aqueous buffer slowly, drop-wise, while vigorously vortexing or stirring the buffer. This ensures rapid dispersal of the compound and minimizes localized areas of high concentration that can initiate precipitation. Additionally, keeping the final concentration of DMSO in your working solution as low as possible (typically <0.5% v/v) is recommended to avoid solvent-induced artifacts in biological assays.
Q4: Can I use pH adjustment to improve the solubility of this compound?
Q5: Are there other methods to enhance the aqueous solubility of this compound?
A5: Beyond co-solvents and pH adjustment, several other techniques can be employed, including the use of excipients like cyclodextrins, which can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Surfactants (e.g., Tween-80, Pluronic F-68) at low concentrations can also aid in solubilization by forming micelles.
Troubleshooting Guide: Step-by-Step Solutions
If you are encountering issues with this compound solubility, follow this troubleshooting guide:
| Problem | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer. | Poor intrinsic aqueous solubility of this compound. | Do not attempt to dissolve this compound directly in the aqueous buffer. Proceed to the co-solvent method outlined in the experimental protocols below. |
| Precipitation occurs immediately upon adding DMSO stock to the buffer. | Rapid solvent polarity shift causing the compound to "crash out." | 1. Ensure the final concentration of DMSO is low (<0.5%).2. Add the DMSO stock solution drop-by-drop to the buffer while vigorously vortexing.3. Consider a serial dilution approach: first dilute the DMSO stock into a small volume of buffer, then add this intermediate solution to the final volume. |
| The solution is clear initially but becomes cloudy or shows precipitate over time. | The solution is supersaturated and thermodynamically unstable. The final concentration exceeds the equilibrium solubility. | 1. Lower the final concentration of this compound in your working solution.2. If a higher concentration is necessary, consider adding a solubilizing agent like a small percentage of serum (for cell-based assays) or a surfactant (e.g., 0.1% Tween-80).3. Ensure the solution is stored at the experimental temperature, as temperature fluctuations can affect solubility. |
| Solubility is still poor even with a co-solvent. | The buffer conditions (e.g., pH) are not optimal for this compound solubility. | 1. Attempt to lower the pH of your buffer (e.g., to pH 6.0 or 6.5) to promote the formation of the more soluble protonated form of this compound.2. Perform a small-scale pilot experiment to test a range of pH values. |
Quantitative Data Summary
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively documented in the public literature, the following table provides an illustrative summary based on the known properties of this compound and data for similar poorly soluble alkaloids. These values should be considered as estimates and may vary based on specific experimental conditions.
| Solvent/Buffer System | Estimated Solubility | Remarks |
| Water (pH 7.0) | < 0.1 mg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 mg/mL | Very poorly soluble. |
| DMSO | ≥ 20 mg/mL | Highly soluble. Recommended for stock solutions. |
| Ethanol | Soluble | Good alternative for stock solutions, but may have higher cellular toxicity than DMSO at similar concentrations. |
| PBS (pH 7.4) + 0.5% DMSO | Low mg/mL range (concentration-dependent) | Solubility is dependent on the final concentration of this compound. Precipitation is likely at higher concentrations. |
| Aqueous Buffer (pH 5.0) | Expected to be higher than at neutral pH | Lowering the pH should increase solubility due to protonation of basic nitrogen atoms. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, chemically resistant vial (e.g., amber glass or polypropylene)
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 410.47 g/mol , you would need 4.10 mg for 1 mL of DMSO).
-
Weigh this compound: Accurately weigh the calculated mass of this compound and transfer it to the sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 2-3 minutes.
-
Ensure Complete Solubilization: Visually inspect the solution against a light source to ensure no solid particles remain. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer from a concentrated DMSO stock with minimal precipitation.
Materials:
-
This compound in DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to the experimental temperature.
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Methodology:
-
Prepare Buffer: Place the final volume of the aqueous buffer into a sterile tube or beaker.
-
Vortex/Stir: Begin vigorous vortexing or stirring of the aqueous buffer.
-
Add Stock Solution: While the buffer is being mixed, add the required volume of the this compound DMSO stock solution drop-by-drop. It is critical to add the stock solution slowly to the vortex of the mixing buffer.
-
Final Mix: Continue to vortex or stir for an additional 1-2 minutes after adding the stock solution to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below a level that affects your specific assay (typically <0.5%).
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.
Visualizations
Logical Workflow for Troubleshooting Solubility
Caption: A decision tree for troubleshooting this compound solubility issues.
Signaling Pathway of Opioid Receptor Activation
This compound is known to interact with opioid receptors, which are G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling cascade upon activation of a µ-opioid receptor, a primary target for many opioid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
Stabilizing Picraline in DMSO for long-term storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of picraline (B586500) dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution in DMSO?
A1: To prepare a stock solution, it is recommended to use high-purity, anhydrous DMSO. Weigh the desired amount of this compound and add the calculated volume of DMSO to achieve the target concentration. Ensure complete dissolution by vortexing or sonicating at room temperature. A visual inspection should be performed to confirm that no particulate matter is present.
Q2: What is a typical concentration range for this compound stock solutions in DMSO?
A2: While the maximum solubility of this compound in DMSO is not extensively documented, a common concentration range for indole (B1671886) alkaloids in DMSO for screening purposes is 10-20 mM. It is advisable to start with a concentration in this range and adjust as needed based on your experimental requirements and solubility observations.
Q3: What are the optimal storage conditions for this compound in DMSO?
A3: For long-term stability, it is crucial to store this compound stock solutions at low temperatures. Aliquoting the stock solution into single-use vials is highly recommended to minimize freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (weeks to a few months) and at -80°C for long-term storage (months to years).
Q4: Why is it important to use anhydrous DMSO and protect the solution from moisture?
A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of this compound, especially under prolonged storage or exposure to ambient temperatures. Using anhydrous DMSO and tightly sealed vials helps to minimize water absorption and subsequent degradation.
Q5: How many freeze-thaw cycles can a this compound-DMSO solution tolerate?
A5: It is best practice to avoid multiple freeze-thaw cycles as they can accelerate compound degradation. By preparing single-use aliquots, you can thaw only the amount needed for an experiment, preserving the integrity of the remaining stock. If aliquoting is not feasible, aim to limit the number of freeze-thaw cycles to a minimum.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the stock solution after thawing. | 1. The concentration may be too high for storage at low temperatures. 2. The compound has degraded, and the degradation products are less soluble. 3. Water may have been absorbed into the DMSO, reducing solubility. | 1. Warm the vial to room temperature and vortex or sonicate to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it may be necessary to prepare a fresh stock solution at a lower concentration. 3. Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture absorption. |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in the stock solution. 2. Inaccurate concentration of the stock solution due to precipitation or solvent evaporation. | 1. Perform a quality control check of the stock solution using an analytical method like HPLC-UV to assess the purity and concentration. 2. Prepare fresh dilutions from a new, validated stock aliquot for each experiment. 3. Consider conducting a forced degradation study to identify potential degradation products that might interfere with your assay. |
| Change in the color of the stock solution over time. | 1. This can be a visual indicator of compound degradation. | 1. A change in color suggests chemical instability. It is highly recommended to discard the solution and prepare a fresh stock. 2. Analyze the discolored solution by LC-MS to identify potential degradation products. |
Quantitative Data Summary
| Storage Temperature | Solvent | Duration | Observed Stability | Reference |
| Room Temperature | DMSO | 3 months | ~92% of compounds stable | |
| Room Temperature | DMSO | 6 months | ~83% of compounds stable | |
| Room Temperature | DMSO | 1 year | ~52% of compounds stable | |
| -20°C | DMSO | 6 years | <10% of compounds degraded | [1] |
| 4°C | DMSO/water (90/10) | 2 years | 85% of compounds stable | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Tare a sterile, dry weighing vessel on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound.
-
Calculate the volume of anhydrous DMSO required to achieve the target concentration (e.g., 10 mM).
-
Transfer the weighed this compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the vial in a room temperature water bath for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any undissolved particles.
-
Aliquot the stock solution into single-use, tightly sealed vials appropriate for your experimental needs.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound in DMSO
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.[3][4][5]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or incubator
-
Photostability chamber
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: For each condition, mix the this compound stock solution with the stressor in a suitable ratio. A control sample with this compound in DMSO and the corresponding solvent (e.g., water) should also be prepared.
-
Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to a controlled light source (e.g., UV and visible light) in a photostability chamber for a defined duration. A dark control should be kept under the same conditions but protected from light.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration for analysis.
-
HPLC Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation. Quantify the percentage of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Development and validation of stability indicating chromatographic methods for simultaneous determination of citicoline and piracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. Alstiphyllanines E-H, this compound and ajmaline-type alkaloids from Alstonia macrophylla inhibiting sodium glucose cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Data of Picraline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting mass spectrometry data for the indole (B1671886) alkaloid Picraline. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data interpretation tools to facilitate accurate and efficient analysis.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what are the expected m/z values for its protonated molecule and common adducts in ESI-MS?
A1: The molecular formula for this compound is C₂₃H₂₆N₂O₅, with a monoisotopic molecular weight of approximately 410.1842 g/mol . In positive ion electrospray mass spectrometry (ESI-MS), you can expect to observe the following ions:
| Ion Species | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 411.1915 |
| [M+Na]⁺ | Sodium adduct | 433.1734 |
| [M+K]⁺ | Potassium adduct | 449.1474 |
| [M+NH₄]⁺ | Ammonium (B1175870) adduct | 428.2181 |
Q2: What are the general fragmentation patterns observed for this compound and related indole alkaloids in ESI-MS/MS?
A2: this compound belongs to the akuammiline (B1256633) family of indole alkaloids. The fragmentation of these complex structures in tandem mass spectrometry (MS/MS) often involves a series of characteristic neutral losses and the formation of specific product ions. Key fragmentation pathways include:
-
Loss of small neutral molecules: Expect to see losses of water (H₂O), formaldehyde (B43269) (CH₂O), and carbon monoxide (CO).
-
Cleavage of the ester group: The methyl ester group can be lost as methanol (B129727) (CH₃OH) or through other rearrangements.
-
Fragmentation of the indole core: Characteristic ions corresponding to the stable indole moiety are often observed.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Problem 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | Optimize ESI source parameters. Increase capillary voltage, adjust nebulizer gas pressure, and optimize drying gas temperature and flow rate. Ensure the mobile phase has an appropriate pH (acidic conditions, e.g., with 0.1% formic acid, generally favor protonation of alkaloids). |
| Sample Degradation | Prepare fresh samples and standards. Store stock solutions at low temperatures and protect from light. |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup procedures, for example, by using solid-phase extraction (SPE). |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. Run blank injections to check for carryover. |
Problem 2: Unexpected Peaks or High Background Noise
| Possible Cause | Troubleshooting Steps |
| Solvent Contamination | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. |
| Contaminated Glassware | Use plastic vials and containers to minimize leaching of sodium and potassium, which can lead to unwanted adducts.[1] |
| Carryover from Previous Injections | Implement a robust needle and injection port washing protocol between samples. Inject solvent blanks to confirm the absence of carryover. |
| In-source Fragmentation | Reduce the fragmentor or cone voltage to achieve "softer" ionization, which minimizes fragmentation in the ion source. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plant Material
-
Extraction:
-
Grind dried and powdered plant material (e.g., leaves, bark).
-
Perform an acid-base extraction. Macerate the plant material in an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids.
-
Filter the extract and wash with a non-polar solvent (e.g., hexane) to remove fats and chlorophyll.
-
Basify the aqueous extract to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide).
-
Extract the deprotonated alkaloids into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Evaporate the organic solvent to dryness.
-
-
Reconstitution:
-
Reconstitute the dried extract in the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS analysis.
-
Protocol 2: LC-MS/MS Method for this compound Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis: Product ion scan of the protonated molecule [M+H]⁺ at m/z 411.19.
-
Collision Energy: Optimize collision energy to achieve a good distribution of fragment ions. A starting point could be 20-40 eV.
-
Data Presentation
Table 1: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺ = 411.19)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure/Description |
| 411.19 | 351.17 | 60.02 | Loss of acetic acid (CH₃COOH) |
| 411.19 | 333.16 | 78.03 | Loss of acetic acid and water |
| 411.19 | 309.16 | 102.03 | Further fragmentation of the core structure |
| 411.19 | 291.15 | 120.04 | Cleavage involving the indole moiety |
| 411.19 | 130.06 | 281.13 | Characteristic fragment of the indole core |
Visualizations
Caption: Predicted fragmentation pathway of protonated this compound in ESI-MS/MS.
Caption: General experimental workflow for the analysis of this compound by LC-MS/MS.
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
How to avoid degradation of Picraline during extraction.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Picraline during extraction from its natural sources, primarily the seeds of Picralima nitida.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to pH. this compound, like many indole (B1671886) alkaloids, may be unstable in alkaline or strongly acidic conditions, which can lead to hydrolysis or rearrangement. | Maintain a mildly acidic to neutral pH (pH 4-7) during the aqueous extraction and partitioning steps. Use buffers if necessary to stabilize the pH. |
| Thermal Degradation. High temperatures used during solvent evaporation or extraction can cause decomposition of this compound. | Use a rotary evaporator under reduced pressure to remove solvents at a low temperature (ideally below 40°C). Opt for cold maceration or percolation for extraction instead of methods requiring heat. | |
| Photodegradation. Exposure to direct sunlight or strong artificial light, especially UV light, can induce degradation of light-sensitive compounds like alkaloids. | Conduct extraction and purification steps in a shaded environment or use amber-colored glassware to protect the sample from light. Store extracts and isolated compounds in the dark. | |
| Presence of unknown impurities in the final product. | Formation of Degradation Products. The presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) may indicate that this compound has degraded into other compounds. | Optimize extraction conditions by controlling pH, temperature, and light exposure as mentioned above. Analyze samples at each stage of the extraction process to identify where degradation occurs. |
| Oxidation. Exposure to air (oxygen) for prolonged periods, especially in the presence of light or metal ions, can lead to oxidation of the alkaloid. | Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during solvent evaporation and long-term storage. Use degassed solvents. | |
| Discoloration of the extract. | Oxidation or Polymerization. A change in the color of the extract (e.g., darkening) can be a sign of chemical degradation. | Minimize exposure to air and light. Store extracts at low temperatures (4°C or -20°C). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for extracting this compound to minimize degradation?
While specific studies on this compound's pH stability are limited, a general guideline for indole alkaloids is to maintain a mildly acidic to neutral pH (approximately 4-7) during extraction and purification. Extreme pH levels should be avoided as they can catalyze hydrolysis of functional groups present in the molecule.[1][2][3]
Q2: How does temperature affect the stability of this compound during extraction?
Elevated temperatures can accelerate the degradation of many alkaloids.[4][5] For this compound extraction, it is crucial to avoid high temperatures. When removing solvents, use a rotary evaporator at a reduced pressure to keep the temperature below 40°C. For the extraction process itself, consider methods that do not require heat, such as maceration at room temperature.
Q3: Is this compound sensitive to light?
Many alkaloids are known to be sensitive to light, which can cause photodegradation. It is a best practice to protect all solutions containing this compound from direct light by using amber glassware or by working in a dimly lit area.
Q4: What are the best storage conditions for this compound extracts and purified compounds?
To ensure long-term stability, this compound extracts and purified compounds should be stored at low temperatures (4°C for short-term and -20°C for long-term storage) in airtight containers, protected from light. If possible, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
Q5: Which analytical techniques can be used to monitor this compound degradation?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques to monitor the purity of this compound and to detect the presence of any degradation products. Developing a stability-indicating HPLC method can allow for the quantification of this compound in the presence of its degradants.
Experimental Protocol: Optimized Extraction of this compound with Minimal Degradation
This protocol outlines a method for the extraction and initial purification of this compound from Picralima nitida seeds, with a focus on minimizing degradation.
1. Materials and Reagents:
-
Dried and powdered seeds of Picralima nitida
-
Methanol (B129727) (ACS grade)
-
Dichloromethane (B109758) (DCM) (ACS grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
pH meter
-
Amber glassware (beakers, flasks, funnels)
2. Extraction Procedure:
-
Macerate the powdered seeds of Picralima nitida in methanol at room temperature (20-25°C) for 48 hours, with occasional stirring. Protect the mixture from light by covering the container with aluminum foil.
-
Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
Resuspend the crude extract in 0.1 M HCl to protonate the alkaloids and increase their aqueous solubility. The pH should be adjusted to approximately 4.
-
Perform a liquid-liquid extraction with dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the organic phase.
-
Adjust the pH of the aqueous phase to approximately 7 with 0.1 M NaOH.
-
Extract the aqueous phase multiple times with dichloromethane to partition the free base alkaloids into the organic layer.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic extract under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract containing this compound.
-
Store the crude extract at -20°C in a sealed, amber vial until further purification.
Visualizations
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Picraline (Alstonine) Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Picraline (Alstonine) in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an indole (B1671886) alkaloid, with Alstonine (B1665729) being its primary active component. It is a constituent of various plant species, including Picralima nitida and Alstonia boonei. [1]Preclinical studies suggest that Alstonine exhibits antipsychotic-like properties. Its mechanism of action appears to be distinct from typical and atypical antipsychotics. It does not directly interact with D1, D2, or 5-HT2A receptors, which are common targets for such drugs. [2]Instead, it is thought to indirectly modulate dopaminergic pathways and has been shown to increase serotonergic transmission. [3][4] Q2: What are the reported effective dose ranges for Alstonine in preclinical models?
A2: In mouse models, Alstonine has shown a potent, dose-dependent antipsychotic profile. Effective doses for preventing amphetamine-induced lethality have been reported to be in the range of 0.5–2.0 mg/kg when administered intraperitoneally (i.p.). [5]For reversing MK-801-induced hyperlocomotion, effective doses of Alstonine were found to be 0.1, 0.5, and 1.0 mg/kg (i.p.).
Q3: Are there any studies on the oral administration of Picralima nitida extracts?
A3: Yes, several studies have investigated the effects of oral administration of aqueous and ethanolic extracts of Picralima nitida seeds in rodents. Dosages in these studies have ranged from 100 mg/kg to as high as 5000 mg/kg for toxicity studies. For therapeutic effect studies, such as for anti-inflammatory or anthelmintic properties, doses between 100 mg/kg and 500 mg/kg of the extract have been used.
Q4: What is the known toxicity profile of this compound (Alstonine) or Picralima nitida extracts?
A4: For pure Alstonine, detailed public information on LD50 (median lethal dose) is limited. However, studies on aqueous and 80% ethanolic extracts of Picralima nitida in mice have found the LD50 to be ≥2000mg/kg, with one study indicating no apparent toxic effect even at 5000 mg/kg. Chronic administration of an ethanolic extract of Picralima nitida seeds in rats at doses of 250 mg/kg, 350 mg/kg, and 450 mg/kg for 21 days showed some histopathological changes in the testes at the highest dose, suggesting caution with prolonged high-dose administration.
Q5: Is there any available information on the pharmacokinetics (ADME) of Alstonine?
A5: There is limited publicly available experimental data on the absorption, distribution, metabolism, and excretion (ADME) of Alstonine in animal models. The traditional use of Alstonine-containing plants is suggestive of some level of bioavailability. One study provided a computational prediction of ADME parameters for Alstonine, but in vivo experimental data remains a significant gap in the literature. Without this data, it is challenging to provide specific guidance on parameters like half-life, bioavailability, and clearance rates.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Inadequate Dosage | The effective dose of Alstonine can be narrow and may follow an inverted U-shaped dose-response curve. If you are not observing the expected effect, consider performing a dose-response study with both lower and higher doses than initially planned. Refer to the dosage tables below for guidance. |
| Poor Bioavailability (Oral Administration) | If administering this compound or its extracts orally, poor absorption from the gut could be a factor. Consider using a different vehicle to enhance solubility or switching to an alternative route of administration, such as intraperitoneal (i.p.) injection, for which effective doses of pure Alstonine have been established. |
| Rapid Metabolism/Clearance | Although pharmacokinetic data is scarce, rapid metabolism or clearance could lead to sub-therapeutic exposure. Consider a dosing regimen with more frequent administrations or a different route that might provide more sustained exposure. |
| Incorrect Experimental Model | Ensure that the chosen animal model and the induced phenotype are relevant to the expected pharmacological effects of this compound (Alstonine). For example, its antipsychotic-like effects have been demonstrated in models of amphetamine-induced lethality and MK-801-induced hyperlocomotion. |
Issue 2: Observed Adverse Effects or Toxicity
| Possible Cause | Troubleshooting Step |
| Dosage Too High | While the LD50 of Picralima nitida extracts appears to be high, chronic administration of high doses may lead to organ-specific toxicity. If adverse effects are observed, reduce the dosage or the frequency of administration. Monitor animals closely for any signs of distress. |
| Extract Impurities | If using a plant extract, observed toxicity could be due to other compounds present in the extract. If possible, try to obtain a more purified extract or the isolated Alstonine compound. |
| Vehicle-Related Toxicity | Ensure that the vehicle used for dissolving and administering the compound is non-toxic at the administered volume. Run a vehicle-only control group to rule out any vehicle-induced effects. |
Data Presentation
Table 1: Reported In Vivo Effective Dosages of Alstonine (Pure Compound)
| Experimental Model | Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Amphetamine-Induced Lethality | Mice | Intraperitoneal (i.p.) | 0.5 - 2.0 | |
| MK-801-Induced Hyperlocomotion | Mice | Intraperitoneal (i.p.) | 0.1 - 1.0 | |
| Haloperidol-Induced Catalepsy (Prevention) | Mice | Intraperitoneal (i.p.) | Not specified, but effective | |
| Anxiolytic-like Effects (Hole-board & Light/Dark Test) | Mice | Intraperitoneal (i.p.) | 0.5 - 1.0 |
Table 2: Reported In Vivo Dosages and Toxicity of Picralima nitida Extracts
| Extract Type | Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effect | Reference |
| Aqueous & 80% Ethanolic | Mice | Oral | 300, 2000, 5000 | LD50 ≥ 2000 mg/kg | |
| Ethanolic | Rats | Oral | 250, 350, 450 (for 21 days) | Histopathological changes in testes at 450 mg/kg | |
| Aqueous | Rats | Oral | 100, 200, 400 (for 14 days) | Mild and selective liver toxicity | |
| Not Specified | Mice | Oral | 300, 500 | Anthelmintic activity |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity (Reversal of MK-801-Induced Hyperlocomotion)
-
Animals: Male Swiss mice (20-25 g).
-
Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve Alstonine in saline.
-
Experimental Groups:
-
Group 1: Vehicle (Saline) + Vehicle (Saline)
-
Group 2: Vehicle (Saline) + MK-801 (0.3 mg/kg, i.p.)
-
Group 3: Alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) + MK-801 (0.3 mg/kg, i.p.)
-
-
Procedure:
-
Administer Alstonine or vehicle 30 minutes prior to the administration of MK-801 or vehicle.
-
Immediately after the second injection, place the mice individually into an open-field apparatus.
-
Record the locomotor activity (e.g., distance traveled, number of line crossings) for a predefined period (e.g., 30 minutes).
-
-
Data Analysis: Analyze the data using ANOVA followed by a post-hoc test to compare the locomotor activity between the different treatment groups. A significant reduction in locomotor activity in the Alstonine + MK-801 groups compared to the Vehicle + MK-801 group indicates an antipsychotic-like effect.
Mandatory Visualizations
Caption: Proposed mechanism of Alstonine (this compound) action on dopaminergic synapses.
Caption: Workflow for optimizing this compound (Alstonine) dosage in in vivo experiments.
Caption: Troubleshooting logic for addressing lack of efficacy in this compound experiments.
References
- 1. Radiolabeled absorption, distribution, metabolism, and excretion studies in drug development: why, when, and how? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo determination of piperacillin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the purification of Picraline from crude extracts.
Technical Support Center: Purification of Picraline (B586500)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound from crude extracts, primarily from Picralima nitida.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound in Crude Extract | 1. Incomplete Extraction: The solvent system or extraction time may be insufficient to fully extract the alkaloids from the plant material. 2. Degradation of this compound: this compound may be sensitive to heat, light, or pH changes during the extraction process. | 1. Optimize Extraction: Ensure the plant material is finely powdered. Consider using a sequence of solvents with increasing polarity (e.g., hexane (B92381), dichloromethane (B109758), then methanol) to extract a broad range of compounds. Increase extraction time or perform multiple extraction cycles. 2. Control Conditions: Perform extractions at room temperature or below, and protect the mixture from direct light. Maintain a neutral or slightly acidic pH during the initial extraction. |
| Co-elution of this compound with Other Alkaloids (e.g., Akuammiline) | 1. Similar Physicochemical Properties: this compound and other indole (B1671886) alkaloids in Picralima nitida (like akuammiline (B1256633) and pseudo-akuammigine) have very similar polarities and solubilities, making separation by traditional chromatography difficult.[1] 2. Suboptimal Chromatographic System: The chosen stationary phase or mobile phase may not have sufficient selectivity to resolve the closely related alkaloids. | 1. Employ pH-Zone-Refining Countercurrent Chromatography (CCC): This technique is highly effective for separating basic compounds like alkaloids based on their pKa values and hydrophobicity. It has been successfully used to separate the complex alkaloid mixture from Picralima nitida.[1][2] 2. Utilize a Secondary Purification Step: If co-elution persists after the primary separation (a common issue with this compound and akuammiline even with CCC), a secondary chromatographic step is necessary. Flash column chromatography using silica (B1680970) gel is an effective method to separate this specific pair. |
| Poor Peak Shape or Resolution in HPLC Analysis | 1. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for the separation of basic alkaloids. 2. Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. 3. Secondary Interactions: this compound may be interacting with the silica support of the column, leading to peak tailing. | 1. Optimize Mobile Phase: For reversed-phase HPLC, use a buffered mobile phase (e.g., phosphate (B84403) buffer at a slightly acidic pH) to ensure consistent ionization of the alkaloids. Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) gradient to improve resolution. 2. Reduce Sample Concentration: Dilute the sample before injection. 3. Use an Additive: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask active sites on the stationary phase and improve peak shape. |
| This compound Degradation During Purification | 1. pH Instability: Alkaloids can be unstable in strongly acidic or basic conditions. 2. Temperature Sensitivity: Prolonged exposure to heat during solvent evaporation can cause degradation. 3. Light Sensitivity: Many complex organic molecules are sensitive to UV light. | 1. Maintain pH Control: Use buffered solutions where possible and avoid extreme pH values for extended periods. 2. Use Low-Temperature Evaporation: Concentrate fractions using a rotary evaporator at low temperatures (e.g., <40°C). 3. Protect from Light: Work in a fume hood with the sash down or use amber glass vials to protect the sample from light. |
Data on Purification Methods
The following table summarizes the effectiveness of different chromatographic techniques for the purification of this compound.
| Purification Method | Typical Purity Achieved | Throughput | Key Advantages | Common Challenges |
| Traditional Column Chromatography (Silica Gel) | Low to Moderate (<80%) | Low to Medium | Readily available and inexpensive. | Poor resolution of closely related alkaloids like akuammiline. Significant solvent consumption. |
| High-Performance Liquid Chromatography (HPLC) | High (>95%) | Low (for preparative scale) | Excellent resolution and purity assessment. | Low sample loading capacity, making it less suitable for large-scale purification. |
| pH-Zone-Refining Countercurrent Chromatography (CCC) | High (>90% for the main fraction) | High | No solid stationary phase, avoiding irreversible adsorption. High loading capacity. Excellent for separating compounds with different pKa values.[2] | May not fully resolve alkaloids with very similar pKa and hydrophobicity (e.g., this compound and akuammiline).[1] |
| CCC followed by Flash Chromatography | Very High (>98%) | Medium | The combination of two orthogonal techniques provides excellent separation and high purity. | Requires multiple steps and different solvent systems. |
Experimental Protocols
Protocol 1: Purification of this compound using pH-Zone-Refining CCC and Flash Chromatography
This protocol is adapted from methodologies that have proven effective for the isolation of alkaloids from Picralima nitida.
1. Crude Extract Preparation: a. Grind dried seeds of Picralima nitida to a fine powder. b. Perform a sequential extraction with solvents of increasing polarity, starting with hexane (to remove non-polar compounds), followed by dichloromethane (DCM), and finally methanol (B129727). The DCM and methanol extracts will contain the bulk of the alkaloids. c. Combine the DCM and methanol extracts and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
2. pH-Zone-Refining Countercurrent Chromatography (CCC): a. Solvent System Preparation: Prepare a two-phase solvent system of tert-butyl methyl ether (MTBE)/acetonitrile/water at a volume ratio of 2:2:3. b. Stationary and Mobile Phase Preparation: i. To the upper organic phase (stationary phase), add triethylamine (TEA) to a final concentration of 10 mM. This will act as a retainer. ii. To the lower aqueous phase (mobile phase), add hydrochloric acid (HCl) to a final concentration of 10 mM. This will act as an eluter. c. CCC Operation: i. Fill the CCC coil with the stationary phase. ii. Dissolve the crude alkaloid extract in a mixture of both phases and inject it into the CCC system. iii. Pump the mobile phase through the system at a flow rate of 2.0 mL/min. iv. Monitor the pH of the eluent continuously. Fractions are collected as the pH changes, indicating the elution of different alkaloids. This compound and akuammiline typically co-elute.
3. Flash Column Chromatography: a. Combine the CCC fractions containing the this compound/akuammiline mixture and evaporate the solvent. b. Prepare a silica gel column. c. Dissolve the dried fraction in a minimal amount of DCM. d. Load the sample onto the column. e. Elute the column with a solvent gradient, for example, starting with 100% DCM and gradually increasing the polarity by adding methanol. f. Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the pure this compound fractions.
4. Purity Assessment: a. Analyze the final this compound fractions using a validated reversed-phase HPLC method. b. Confirm the structure and identity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from other alkaloids in Picralima nitida? A1: The primary challenge lies in the structural similarity of the indole alkaloids present in the plant. This compound, akuammine, pseudo-akuammigine, and akuammiline share the same core structure, leading to very similar solubility and polarity. This makes their separation by traditional chromatographic methods, which rely on differences in these properties, highly challenging.
Q2: What is the most effective method for purifying this compound on a preparative scale? A2: A multi-step approach is most effective. pH-zone-refining countercurrent chromatography (CCC) is the preferred initial step for separating the complex crude extract due to its high loading capacity and its ability to separate basic compounds based on their pKa values. However, since this compound often co-elutes with akuammiline, a secondary purification step using flash chromatography on silica gel is typically required to achieve high purity.
Q3: How can I monitor the purity of my fractions during purification? A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For more accurate assessment, High-Performance Liquid Chromatography (HPLC) is the standard method. A validated HPLC method can provide quantitative data on the purity of your this compound sample and detect the presence of any remaining impurities.
Q4: What are the best practices for storing purified this compound? A4: While specific stability data for this compound is not extensively published, general best practices for storing alkaloids should be followed. Store the purified compound in a solid, dry form in a tightly sealed container. To prevent degradation, it should be stored at low temperatures (e.g., -20°C) and protected from light and moisture. For solutions, use a non-reactive solvent and store at low temperatures for short periods. It is advisable to conduct a small-scale stability study under your specific storage conditions.
Q5: Can I use crystallization to purify this compound? A5: Crystallization can be an effective final purification step if the this compound sample is already of moderate to high purity. However, it is generally not suitable for purifying this compound from the crude extract due to the presence of multiple, structurally similar alkaloids which can co-crystallize or inhibit crystallization altogether. A successful crystallization requires careful selection of a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Reducing variability in Picraline bioassay results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Picraline bioassay results. The focus is on assays measuring the anti-inflammatory properties of this compound and its related alkaloids, such as those derived from Picrasma quassioides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in bioassays?
A1: "this compound" commonly refers to a class of alkaloids, including β-carbolines and canthinones, isolated from plants like Picrasma quassioides. These compounds are primarily investigated for their anti-inflammatory effects. Their mechanism of action involves the inhibition of pro-inflammatory mediators. Studies have shown that these alkaloids can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] This is achieved by downregulating the expression and activity of inducible nitric oxide synthase (iNOS) and modulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[2]
Q2: Which cell lines are typically used for this compound anti-inflammatory bioassays?
A2: A common cell line used for these assays is the RAW 264.7 murine macrophage cell line.[1] These cells are robust and reliably produce inflammatory mediators like NO, TNF-α, and IL-6 upon stimulation with lipopolysaccharide (LPS), making them a suitable model to study the anti-inflammatory effects of compounds like this compound alkaloids. For neuroinflammation studies, microglial cell lines are also utilized.
Q3: What are the critical reagents and controls in a typical this compound bioassay?
A3: Key reagents include the cell line (e.g., RAW 264.7), cell culture media and supplements, the inflammatory stimulus (typically LPS), the this compound compound or extract, and assay-specific detection reagents (e.g., Griess reagent for NO, ELISA kits for cytokines). Essential controls include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve the this compound compound to account for any solvent effects.
-
Negative Control (Unstimulated): Cells that are not treated with LPS or this compound to establish a baseline.
-
Positive Control (Stimulated): Cells treated only with LPS to confirm a robust inflammatory response.
-
Reference Standard Control: A known anti-inflammatory agent (e.g., dexamethasone) to benchmark the potency of this compound.
Q4: How can I be sure my this compound compound is active and my assay is working?
A4: Running a test standard curve with your this compound compound is a good practice to ensure the reagents are not faulty and that the protocol is being followed correctly.[3] You should observe a dose-dependent inhibition of the inflammatory response (e.g., reduced NO production). If there is no signal or an unexpected signal, it's important to re-verify the protocol, reagent preparation, and storage conditions.[3]
Troubleshooting Guide
High variability in bioassay results can obscure the true biological effects of your test compounds. This guide addresses common issues encountered during this compound bioassays.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Pipette carefully and consistently down the side of the well to ensure uniform volume and cell distribution. Avoid introducing bubbles, which can interfere with absorbance readings. |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended before seeding to achieve a uniform cell monolayer. After seeding, allow the plate to sit at room temperature for a short period before incubation to promote even settling. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media. |
| Cell Clumping | Ensure single-cell suspension before seeding by gentle trituration or using a cell strainer. Cell clumps can lead to uneven growth and responses. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Recommended Solution |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered cellular responses. |
| Reagent Instability or Degradation | Store all reagents, including this compound stock solutions, at their recommended temperatures and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times for cell treatment and assay development. Use a calibrated timer to ensure consistency across all experiments. |
| Variability in LPS Potency | Use the same lot of LPS for a series of experiments. If a new lot is introduced, its potency should be re-titrated to ensure a consistent level of stimulation. |
Issue 3: Weak or No Anti-Inflammatory Effect Observed
| Potential Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal working concentration. It's possible the concentrations tested are too low to elicit a response. |
| This compound Cytotoxicity | The compound may be toxic to the cells at the tested concentrations, leading to cell death and a misleading reduction in inflammatory markers. Perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to distinguish between anti-inflammatory effects and cell death. |
| Incorrect Assay Wavelength | Double-check the protocol for the correct wavelength settings on the plate reader for your specific assay (e.g., Griess assay, ELISA). |
| Degraded this compound Stock | The this compound compound may have degraded due to improper storage or handling. Prepare a fresh stock solution from a reliable source and re-run the experiment. |
Experimental Protocols and Data
Table 1: Representative Experimental Parameters for a this compound Anti-Inflammatory Assay
| Parameter | Description |
| Cell Line | RAW 264.7 Macrophages |
| Seeding Density | 5 x 10^4 cells/well in a 96-well plate |
| Pre-incubation | 24 hours to allow cell adherence |
| Treatment | Pre-treat with various concentrations of this compound for 1 hour |
| Stimulation | Add LPS (1 µg/mL) to induce inflammation |
| Incubation | 24 hours post-LPS stimulation |
| Primary Readout | Nitric Oxide (NO) concentration in the supernatant |
| Secondary Readouts | TNF-α and IL-6 levels in the supernatant (measured by ELISA) |
| Cytotoxicity Assay | MTT or LDH assay performed on the remaining cells |
Table 2: Example Data from a this compound Bioassay
| Treatment | NO Concentration (µM) | TNF-α (pg/mL) | Cell Viability (%) |
| Untreated Control | 1.2 ± 0.3 | 50 ± 15 | 100 |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 1250 ± 110 | 98 ± 2 |
| LPS + this compound (10 µM) | 15.3 ± 1.5 | 780 ± 95 | 97 ± 3 |
| LPS + this compound (50 µM) | 8.1 ± 0.9 | 410 ± 50 | 95 ± 4 |
| LPS + this compound (100 µM) | 4.5 ± 0.5 | 220 ± 30 | 65 ± 8 |
Data are represented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for a this compound anti-inflammatory bioassay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting assay variability.
This compound Signaling Pathway
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
References
Validation & Comparative
Picraline vs. Akuammine: A Comparative Analysis of Opioid Receptor Affinity
For researchers and drug development professionals exploring novel analgesic compounds, the alkaloids derived from the seeds of the Picralima nitida tree, commonly known as akuamma, present a compelling area of study. Among the numerous compounds isolated from these seeds, picraline (B586500) and akuammine (B1666748) have been identified as having significant interactions with opioid receptors. This guide provides a detailed comparative analysis of their binding affinities and functional activities at the mu (µ), delta (δ), and kappa (κ) opioid receptors, supported by experimental data.
Data Presentation: Opioid Receptor Affinity and Functional Activity
The following table summarizes the quantitative data on the binding affinity (Ki) and functional activity of this compound and akuammine at the three main opioid receptor subtypes. This data is compiled from in vitro studies utilizing radioligand binding assays and functional assays on cloned human opioid receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| This compound | µ-opioid (MOR) | >10,000 nM | Minimal cAMP Inhibition |
| δ-opioid (DOR) | >10,000 nM | Minimal cAMP Inhibition | |
| κ-opioid (KOR) | 1,100 nM | Minimal cAMP Inhibition | |
| Akuammine | µ-opioid (MOR) | 500 nM[1] / 760 nM | Antagonist (pA2 = 5.7)[1] / Weak Agonist (cAMP inhibition) |
| δ-opioid (DOR) | >10,000 nM | Minimal cAMP Inhibition | |
| κ-opioid (KOR) | 1,400 nM | Antagonist/Inverse Agonist (No cAMP inhibition) |
Comparative Analysis
This compound demonstrates a notably low affinity for all three opioid receptor subtypes, with Ki values in the micromolar to greater than 10 micromolar range. Its functional activity, as measured by cAMP inhibition, is minimal across the board.
In contrast, akuammine exhibits a higher affinity, particularly for the µ-opioid receptor, with reported Ki values of 500 nM and 760 nM.[1] There is some discrepancy in the reported functional activity at the µ-opioid receptor. One study characterizes it as a µ-opioid antagonist with a pA2 value of 5.7.[1] However, another study suggests it acts as a weak agonist in cAMP inhibition assays. At the κ-opioid receptor, akuammine shows moderate affinity and appears to act as an antagonist or inverse agonist, as it did not inhibit cAMP production. Both compounds show negligible affinity for the δ-opioid receptor.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and cAMP inhibition assays.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound and akuammine for µ, δ, and κ opioid receptors.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the specific opioid receptor subtype (µ, δ, or κ) are prepared from cultured cells or animal brain tissue.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR) is incubated with the receptor-containing membranes.
-
Addition of Test Compound: Increasing concentrations of the unlabeled test compound (this compound or akuammine) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Inhibition Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR) that signals through the inhibition of adenylyl cyclase, such as the opioid receptors.
Objective: To assess the functional activity of this compound and akuammine at opioid receptors.
General Procedure:
-
Cell Culture: Cells stably expressing the opioid receptor of interest are cultured.
-
Forskolin Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to increase intracellular levels of cyclic AMP (cAMP).
-
Addition of Test Compound: The cells are then incubated with varying concentrations of the test compound (this compound or akuammine).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay.
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels indicates that the test compound is an agonist. The potency (EC50) and efficacy (Emax) of the compound can be determined from the dose-response curve. If the compound blocks the effect of a known agonist, it is an antagonist.
Signaling Pathways
Opioid receptors are classic examples of G-protein coupled receptors (GPCRs). The binding of an agonist to the receptor initiates a conformational change, leading to the activation of intracellular signaling pathways.
-
G-Protein Dependent Pathway: Upon agonist binding, the opioid receptor couples to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The dissociation of the G-protein subunits can also lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
β-Arrestin Dependent Pathway: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events that are independent of G-proteins.
References
A Comparative Analysis of the Analgesic Potency of Picraline and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of picraline (B586500), an indole (B1671886) alkaloid derived from the seeds of the Picralima nitida tree, and morphine, the well-established opioid analgesic standard. While this compound is a compound of interest due to the traditional use of P. nitida in pain management, it is notably less studied than morphine. This comparison synthesizes the available experimental data to offer an objective overview of their respective potencies and mechanisms of action.
Executive Summary
Morphine, the principal alkaloid of opium, exerts its potent analgesic effects through agonism of the µ-opioid receptor. It is the benchmark against which new analgesics are often measured. This compound is one of several alkaloids found in Picralima nitida, a plant used in traditional African medicine for pain relief. Research has shown that this compound and its related alkaloids also interact with the opioid system. However, a significant disparity exists in the volume of research, with a wealth of quantitative data available for morphine and a scarcity of such data for this compound itself. This guide leverages data on related alkaloids from P. nitida, such as pseudo-akuammigine, to provide a proxy for a quantitative comparison with morphine.
Quantitative Comparison of Analgesic Potency
| Compound | Analgesic Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Citation |
| Morphine | Hot-Plate Test | Mouse | Not Specified | 8.98 (wild-type) | [1] |
| Tail-Flick Test | Rat | Not Specified | 2.9 (µM) | [2] | |
| Modified Pseudo-akuammigine Derivative | Hot-Plate Test | Rodent | Not Specified | 77.1 | [1] |
| Tail-Flick Test | Rodent | Not Specified | 77.6 | [1] | |
| Pseudo-akuammigine | Tail-Flick Test | Rat | p.o. | 10 (µM) | [2] |
It is critical to note that the ED50 values for the modified pseudo-akuammigine derivative and morphine are from different studies, and experimental conditions may have varied. The data for pseudo-akuammigine, however, was part of a direct comparison with morphine in the same study.
Signaling Pathways
The analgesic effects of both morphine and this compound-related alkaloids are mediated through the opioid receptor system, primarily the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Morphine's Signaling Pathway:
Morphine acts as a full agonist at the MOR. Upon binding, it initiates a conformational change in the receptor, leading to the inhibition of the adenylyl cyclase enzyme, which in turn reduces intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The collective result of these actions is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.
Signaling pathway of morphine-induced analgesia.
This compound and Related Alkaloids' Signaling Pathway:
Research indicates that this compound and other alkaloids from P. nitida, such as akuammidine (B1680586) and pseudo-akuammigine, also exert their effects through opioid receptors.[3][4] Akuammidine and ψ-akuammigine have been identified as µ-opioid agonists, while another related compound, akuammicine, is a potent kappa-opioid receptor agonist.[4] The binding affinities of these alkaloids are generally reported to be in the micromolar range, suggesting a lower potency compared to morphine.[3] The general mechanism is believed to be similar to morphine, involving GPCR activation and subsequent modulation of intracellular signaling cascades to produce analgesia.
Proposed signaling pathway for this compound-related alkaloids.
Experimental Protocols
The following are detailed methodologies for standard preclinical assays used to evaluate the analgesic potency of compounds like morphine and would be applicable for the quantitative assessment of this compound.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus and is sensitive to centrally acting analgesics.
-
Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the surface by a transparent cylindrical enclosure.
-
Procedure:
-
A baseline latency is determined for each animal by placing it on the hot plate and recording the time (in seconds) until a nociceptive response is observed (e.g., licking of the hind paw, jumping).
-
A cut-off time (typically 30-45 seconds) is established to prevent tissue damage.
-
The test compound (e.g., morphine) or vehicle is administered to the animal.
-
At a predetermined time post-administration (e.g., 30 minutes), the animal is again placed on the hot plate, and the response latency is recorded.
-
-
Data Analysis: An increase in the time taken to respond compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data is often expressed as the percentage of the maximum possible effect (%MPE).
Tail-Flick Test
This assay measures the latency of a spinal reflex to a thermal stimulus.
-
Apparatus: A tail-flick analgesiometer that focuses a high-intensity beam of light on the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the apparatus.
-
The light beam is activated, and the time taken for the animal to flick its tail out of the beam is automatically recorded.
-
A baseline latency is established for each animal.
-
A cut-off time (usually 10-12 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered.
-
The tail-flick latency is re-measured at specific time points after drug administration.
-
-
Data Analysis: A significant increase in the tail-flick latency indicates an antinociceptive effect.
General workflow for in vivo analgesic testing.
Conclusion
Morphine remains a cornerstone of pain management with a well-defined and potent analgesic profile mediated by the µ-opioid receptor. This compound and its associated alkaloids from Picralima nitida present an interesting area for analgesic research, with a traditional basis for their use and a confirmed interaction with the opioid system. However, the available data suggests that the naturally occurring alkaloids, in their unmodified state, possess a significantly lower potency than morphine. The higher ED50 values for pseudo-akuammigine and its derivative compared to morphine underscore this difference.[1][2]
Further research, including comprehensive dose-response studies on purified this compound, is necessary to fully elucidate its analgesic potential and to make a direct and definitive comparison with morphine. The development of semi-synthetic derivatives of these alkaloids, as has been explored, may offer a promising avenue to enhance their potency and therapeutic utility.[1] For drug development professionals, while this compound itself may not be a direct competitor to morphine in terms of raw potency, the unique scaffold of the akuamma alkaloids could serve as a valuable starting point for the design of novel analgesics with potentially different side-effect profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picralima - Wikipedia [en.wikipedia.org]
Unveiling the Potential of Picraline: A Comparative Analysis of its SGLT2 Inhibitory Activity
For Immediate Release
A deep dive into the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitory potential of Picraline and its derivatives reveals a promising avenue for novel therapeutic development. This guide offers a comparative analysis of this compound's analogues against established SGLT2 inhibitors, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The quest for novel and effective treatments for type 2 diabetes has led to the investigation of natural compounds for their therapeutic properties. Among these, this compound, an indole (B1671886) alkaloid, and its derivatives have emerged as compounds of interest for their potential to inhibit SGLT2. SGLT2 is a key protein in the kidneys responsible for the reabsorption of glucose back into the bloodstream. Its inhibition is a clinically validated mechanism for lowering blood glucose levels.
This guide provides a comprehensive comparison of the SGLT2 inhibitory activity of this compound analogues with that of well-established synthetic SGLT2 inhibitors, namely Dapagliflozin, Empagliflozin, and Canagliflozin.
Comparative Analysis of SGLT2 Inhibition
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the inhibitor.
Recent studies have demonstrated that while this compound itself is a subject of ongoing investigation, its analogues have shown notable SGLT2 inhibitory activity. The table below summarizes the available IC50 values for this compound analogues and compares them with leading SGLT2 inhibitors.
| Compound | Type | SGLT2 IC50 | SGLT1 IC50 | Selectivity (SGLT1/SGLT2) |
| 10-methoxy-N(1)methylburnamine-17-O-veratrate | This compound Analogue | 0.5 µM | 4.0 µM | 8 |
| Alstiphyllanine D | This compound Analogue | 2.0 µM | 5.0 µM | 2.5 |
| Dapagliflozin | Known Inhibitor | 1.1 nM[1] | 1.4 µM[1] | ~1273 |
| Empagliflozin | Known Inhibitor | 3.1 nM[2] | 8.3 µM | ~2677 |
| Canagliflozin | Known Inhibitor | 4.2 nM[3] | 663 nM[3] | ~158 |
Note: The data for this compound analogues is derived from studies on this compound-type alkaloids. Further research is needed to determine the specific SGLT2 inhibitory activity of this compound itself.
Understanding the Mechanism: The SGLT2 Signaling Pathway
SGLT2 inhibitors function by blocking the SGLT2 protein located in the proximal convoluted tubules of the kidneys. This prevents the reabsorption of filtered glucose from the urine back into the blood, leading to increased urinary glucose excretion and a reduction in blood glucose levels.
Caption: SGLT2 Inhibition Signaling Pathway.
Experimental Validation: Methodologies for Assessing SGLT2 Inhibition
The determination of SGLT2 inhibitory activity is performed through various in vitro assays. A common and reliable method is the fluorescent glucose uptake assay.
Protocol: Fluorescent Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), into cells expressing the SGLT2 transporter. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of glucose uptake.
Materials:
-
Human embryonic kidney 293 (HEK293) cells stably expressing human SGLT2 (hSGLT2).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Buffer (sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer containing 136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, and 10 mM HEPES, pH 7.4.
-
Wash Buffer (sodium-free): KRH buffer where NaCl is replaced with choline (B1196258) chloride.
-
2-NBDG (fluorescent glucose analog).
-
Test compounds (this compound, known SGLT2 inhibitors).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Seed HEK293-hSGLT2 cells into 96-well plates and culture until they reach confluence.
-
Compound Incubation:
-
Wash the cells twice with sodium-free wash buffer.
-
Pre-incubate the cells for 15-30 minutes at 37°C with assay buffer containing various concentrations of the test compound or vehicle control.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Termination and Lysis:
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free wash buffer.
-
Lyse the cells by adding a suitable lysis buffer.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the cell lysates using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis:
-
Calculate the percentage of SGLT2-mediated glucose uptake for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Caption: Experimental Workflow for SGLT2 Inhibition Assay.
Conclusion and Future Directions
The available data on this compound analogues indicate a promising, albeit more moderate, SGLT2 inhibitory activity compared to the highly potent synthetic inhibitors currently on the market. The micromolar-range IC50 values of these natural compounds suggest they could serve as valuable lead structures for the development of new SGLT2 inhibitors. Further research, including comprehensive structure-activity relationship (SAR) studies, is warranted to optimize the potency and selectivity of this compound-based compounds. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of these and other novel SGLT2 inhibitor candidates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of Multiple Rising Doses of Empagliflozin in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Picraline from Diverse Geographical Sources: A Proposed Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for a comparative analysis of Picraline, an indole (B1671886) alkaloid with promising pharmacological activities, isolated from different geographical sources. Due to a lack of direct comparative studies in publicly available literature, this document presents a standardized methodology and hypothetical data to illustrate how such an analysis could be conducted. This compound is predominantly found in Alstonia species native to Southeast Asia and Picralima nitida from West Africa.[1] Variations in soil composition, climate, and other environmental factors between these regions may lead to significant differences in the yield, purity, and bioactivity of this compound, underscoring the importance of such a comparative study.
Data Presentation: A Hypothetical Comparison
The following table summarizes hypothetical quantitative data for this compound obtained from two distinct geographical sources. This structured format allows for a clear and direct comparison of key performance indicators.
| Parameter | This compound from Alstonia macrophylla (Thailand) | This compound from Picralima nitida (Nigeria) |
| Yield of this compound (%) | 0.05 | 0.08 |
| Purity of this compound (%) | 95 | 92 |
| Anticancer Activity (IC50 in µM) | ||
| MCF-7 (Breast Cancer) | 15.2 | 20.5 |
| HCT-116 (Colon Cancer) | 18.9 | 25.1 |
| SGLT2 Inhibitory Activity (IC50 in µM) | 2.5 | 4.8 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are proposed for the extraction, quantification, and bioactivity assessment of this compound.
Extraction, Isolation, and Quantification of this compound
This protocol outlines a standard procedure for obtaining and quantifying this compound from dried plant material.
a) Extraction:
-
Air-dry and powder the plant material (e.g., leaves of Alstonia macrophylla or seeds of Picralima nitida).
-
Macerate the powdered material in methanol (B129727) (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Acid-base partitioning: Dissolve the crude extract in 5% hydrochloric acid and wash with ethyl acetate (B1210297) to remove neutral and acidic compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide (B78521) and extract the alkaloid fraction with dichloromethane (B109758).
-
Evaporate the dichloromethane to yield the crude alkaloid extract.
b) Isolation:
-
Subject the crude alkaloid extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the major alkaloid.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC).
c) Quantification (HPLC-DAD Analysis):
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode-Array Detector (DAD) at 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of dilutions to generate a calibration curve.
-
Sample Analysis: Dissolve a known weight of the crude alkaloid extract in the mobile phase and inject it into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Culture human breast cancer (MCF-7) and colon cancer (HCT-116) cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes 50% inhibition of cell growth.
SGLT2 Inhibitory Activity Assay
This cell-based assay measures the inhibition of glucose uptake mediated by the sodium-glucose cotransporter 2 (SGLT2).
-
Cell Culture: Use a stable cell line overexpressing human SGLT2 (e.g., HEK293-hSGLT2).
-
Assay Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with a sodium-containing buffer.
-
Incubate the cells with various concentrations of this compound or a known SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control for 30 minutes.
-
Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 1-2 hours.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
IC50 Determination: Calculate the IC50 value for SGLT2 inhibition by plotting the percentage of glucose uptake inhibition against the concentration of this compound.
Visualizing the Processes: Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental procedures and biological mechanisms.
References
The Analgesic Promise of Picraline: An In Vitro vs. In Vivo Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
Picraline, a prominent indole (B1671886) alkaloid derived from the seeds of Picralima nitida, has long been a subject of interest in ethnopharmacology for its traditional use as an analgesic. This guide provides a comprehensive comparison of the in vitro and in vivo analgesic efficacy of this compound and its constituent alkaloids, presenting supporting experimental data to elucidate its potential as a modern therapeutic agent. The primary mechanism of action for these alkaloids is mediated through their interaction with opioid receptors, offering a promising avenue for the development of novel pain management therapies.
In Vitro Efficacy: Opioid Receptor Binding and Functional Activity
The analgesic properties of this compound are largely attributed to its constituent alkaloids, which exhibit varying affinities for opioid receptors. Radioligand binding assays have been instrumental in characterizing these interactions.
Opioid Receptor Binding Affinity
The binding affinities (Ki) of several key alkaloids from Picralima nitida for mu (µ), delta (δ), and kappa (κ) opioid receptors have been determined, providing a foundational understanding of their potential analgesic activity.
| Alkaloid | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) |
| Akuammidine (B1680586) | 0.6 | 2.4 | 8.6 |
| Akuammine | 0.5 | >10 | >10 |
| Akuammicine | >10 | >10 | 0.2 |
| Pseudo-akuammigine | >10 | >10 | >10 |
Data Interpretation: Lower Ki values indicate higher binding affinity. Akuammidine and Akuammine show a preference for the µ-opioid receptor, the primary target for many conventional opioid analgesics like morphine.[1] Akuammicine, conversely, displays the highest affinity for the κ-opioid receptor.[1] Pseudo-akuammigine, in this particular study, showed little to no efficacy in the opioid bioassays.[1]
Functional Activity
Functional assays, such as cAMP (cyclic adenosine (B11128) monophosphate) inhibition assays, provide insight into the efficacy of a ligand to activate a receptor and elicit a cellular response. While data on this compound itself is limited, studies on a semi-synthetic derivative of pseudo-akuammigine (referred to as Compound 33) have demonstrated its functional activity at opioid receptors.
| Compound | δ-Opioid Receptor (EC50, µM) | Emax (%) | κ-Opioid Receptor (EC50, µM) | Emax (%) |
| Compound 33 | 0.61 | 74 | 0.74 | 55 |
Data Interpretation: EC50 represents the concentration of a drug that gives a half-maximal response. Emax indicates the maximum response that can be produced by the drug. Compound 33, a modified version of a this compound alkaloid, displays weak agonistic activity at both δ- and κ-opioid receptors.[2]
In Vivo Efficacy: Preclinical Analgesic Models
The analgesic effects of this compound alkaloids have been evaluated in various animal models of pain, providing crucial data on their real-world potential.
Thermal Nociception Models: Hot-Plate and Tail-Flick Tests
These models assess the response of animals to a thermal stimulus and are commonly used to evaluate the efficacy of centrally acting analgesics.
| Compound | Animal Model | Test | Route of Administration | ED50 (mg/kg) |
| Pseudo-akuammigine | Rat | Tail-Flick | Not Specified | 10 µM |
| Morphine | Rat | Tail-Flick | Not Specified | 2.9 µM |
| Indomethacin (B1671933) | Rat | Tail-Flick | Not Specified | 6.3 µM* |
| Modified Pseudo-akuammigine (Compound 33) | Rodent | Tail-Flick | Not Specified | 77.6 |
| Modified Pseudo-akuammigine (Compound 33) | Rodent | Hot-Plate | Not Specified | 77.1 |
| Morphine | Mouse | Hot-Plate | Not Specified | 8.98 (wild-type) |
*Note: The ED50 values for pseudo-akuammigine, morphine, and indomethacin in the rat tail-flick test were reported in µM, suggesting a different method of calculation or reporting in that particular study.[3]
Data Interpretation: ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a more potent drug. In the rat tail-flick test, pseudo-akuammigine was found to be less potent than both morphine and indomethacin. A modified derivative of pseudo-akuammigine, however, showed significant antinociceptive effects in both the tail-flick and hot-plate assays in rodents. It is important to note that direct comparison of ED50 values across different studies and animal models should be done with caution due to variations in experimental protocols.
Mechanism of Action: Opioid Receptor Signaling
The analgesic effects of this compound alkaloids are primarily mediated through the activation of opioid receptors, which are G-protein coupled receptors (GPCRs). The binding of an alkaloid to a µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in pain perception.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the analgesic efficacy of this compound and its alkaloids.
In Vitro: Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
In Vivo: Hot-Plate Test
This test measures the latency of an animal to react to a thermal stimulus, providing an indication of the efficacy of a centrally acting analgesic.
Conclusion
The available data strongly suggest that this compound and its constituent alkaloids, particularly akuammidine and akuammine, possess analgesic properties mediated through their interaction with opioid receptors. While the in vitro binding affinities of these natural alkaloids are modest compared to synthetic opioids, their efficacy in in vivo models of pain highlights their therapeutic potential. Further research, including more extensive in vitro functional assays on isolated this compound and its other alkaloids, as well as comprehensive in vivo studies using various pain models, is warranted to fully elucidate their pharmacological profile. The development of semi-synthetic derivatives has already shown promise in significantly enhancing potency, indicating that the this compound scaffold is a valuable starting point for the design of novel and potentially safer analgesic drugs. This guide serves as a foundational resource for researchers dedicated to exploring the rich therapeutic landscape of natural products in the ongoing quest for improved pain management solutions.
References
A Head-to-Head Comparison of Picraline and Tramadol in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic analgesic Tramadol and the natural alkaloid Picraline, focusing on their performance in experimental pain models. While both compounds interact with the endogenous opioid system, this document highlights the significant disparity in the depth of scientific validation and efficacy data. Direct head-to-head comparative studies are absent in the current scientific literature; therefore, this guide presents the available data for each compound individually to facilitate an informed assessment.
Introduction to the Compounds
Tramadol is a centrally-acting synthetic opioid analgesic used for the management of moderate to moderately severe pain.[1][2] Its unique dual mechanism of action distinguishes it from traditional opioids.[1][2]
This compound is a naturally occurring indole (B1671886) alkaloid isolated from the seeds of the Picralima nitida tree, commonly known as Akuamma.[1][3][4] Traditionally used in West Africa as a painkiller, recent pharmacological studies have investigated its activity at opioid receptors.[1][3]
Mechanism of Action
Tramadol: A Dual-Action Analgesic
Tramadol's analgesic effect is attributed to a synergistic combination of two distinct mechanisms:
-
Opioid Receptor Agonism : Tramadol and its primary active metabolite, O-desmethyltramadol (M1), are agonists of the mu (μ)-opioid receptor.[2][3] The M1 metabolite has a significantly higher affinity for the μ-opioid receptor than the parent compound.[1][2]
-
Monoamine Reuptake Inhibition : Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the central nervous system, which enhances inhibitory pain pathways.[1][2][3]
This compound: An Opioid Receptor Ligand
This compound's mechanism is understood primarily through its interaction with opioid receptors. It is not known to possess the monoamine reuptake inhibition properties of Tramadol. In vitro binding assays have shown that this compound binds to mu (μ), kappa (κ), and delta (δ) opioid receptors with different affinities.[3][5] Its affinity is highest for the kappa-opioid receptor.[5]
Data Presentation: Performance in Pain Models
A direct quantitative comparison between this compound and Tramadol is not possible due to a lack of published head-to-head studies. The available data for each is presented below.
Tramadol: Efficacy Data
Tramadol has been extensively studied and has demonstrated efficacy in various animal models of acute and chronic pain.[6] Its potency is generally considered to be about one-tenth that of morphine.[1]
Table 1: Representative Analgesic Activity of Tramadol in Rodent Models
| Pain Model | Species | Route of Administration | Efficacy Measure | Result |
|---|---|---|---|---|
| Neuropathic Pain (PSL) | Rat | Oral | Antiallodynic Effect | Potent and dose-dependent |
| Inflammatory Pain | Rat | Intraperitoneal | Analgesia | Effective in reducing pain behaviors |
| Post-operative Pain | Rat | Subcutaneous | Analgesia | Less effective than carprofen (B1668582) |
Note: This table is a summary of general findings. Specific values (e.g., ED₅₀) vary significantly between studies.
This compound: Efficacy Data
Research into this compound is less extensive. While traditional use suggests analgesic properties, recent preclinical studies indicate that its efficacy in standard pain models is limited.[3][7] The primary focus has been on in vitro receptor binding activity rather than in vivo analgesic effects.
Table 2: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| Mu (μ) Opioid Receptor | 132 μM |
| Kappa (κ) Opioid Receptor | 2.38 μM |
| Delta (δ) Opioid Receptor | 98.8 μM |
Data sourced from MedchemExpress and reflects in vitro binding assay results.[5]
Recent studies evaluating this compound and its related alkaloids (akuammine, pseudo-akuammigine) found they demonstrated limited efficacy in assays of thermal nociception (hot-plate, tail-flick tests).[3][7] This suggests that while this compound does bind to opioid receptors, it may not translate to potent analgesia in its natural form. However, one study showed that a synthetic modification of a related akuamma alkaloid resulted in a 70-fold increase in potency at the μ-opioid receptor and subsequent efficacy in these models, highlighting the potential of the scaffold for drug development.[8]
Experimental Protocols
The following are generalized protocols for standard thermal pain models used to evaluate opioid analgesics.
Hot-Plate Test
This test measures the response latency to a thermal stimulus, reflecting supraspinal pain processing.
Methodology:
-
Apparatus : A commercially available hot-plate analgesia meter consisting of a heated metal surface with a controllable, constant temperature. The surface is enclosed by a clear acrylic cylinder to keep the animal on the plate.
-
Procedure :
-
The hot plate surface is maintained at a constant temperature (typically 52-55°C).[7]
-
A baseline latency is recorded for each animal by placing it on the hot plate and starting a timer.
-
The time until the animal exhibits nociceptive responses (e.g., licking a hind paw, jumping) is recorded.[9]
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[9]
-
Following baseline measurement, the test compound (this compound, Tramadol) or vehicle is administered.
-
The test is repeated at set intervals post-administration (e.g., 30, 60, 90 minutes) to determine the peak effect and duration of action.
-
-
Data Analysis : The latency to response is measured in seconds. An increase in latency compared to baseline and vehicle-treated controls indicates an analgesic effect.
Tail-Flick Test
This test measures a spinally-mediated reflex to a thermal stimulus.
Methodology:
-
Apparatus : A tail-flick analgesia meter that focuses a high-intensity beam of light onto the animal's tail.[7]
-
Procedure :
-
The animal (typically a rat or mouse) is gently placed in a restrainer, allowing its tail to be exposed.[7]
-
A portion of the tail is exposed to the radiant heat source.
-
A timer starts automatically and measures the latency until the animal reflexively "flicks" its tail away from the heat.[5][7]
-
A cut-off time (e.g., 10-15 seconds) is used to prevent injury.[5]
-
A baseline latency is established before administering the test compound or vehicle.
-
Measurements are taken at predetermined time points after drug administration.
-
-
Data Analysis : The latency to the tail flick is recorded. A significant increase in latency indicates analgesia.
Conclusion
The comparison between this compound and Tramadol reveals a significant gap in pharmacological characterization and demonstrated efficacy.
-
Tramadol is a well-established analgesic with a clear dual mechanism of action and proven efficacy in a wide range of preclinical pain models. Its clinical utility is well-documented.
-
This compound is a natural product with confirmed opioid receptor binding activity, particularly at the kappa-opioid receptor. However, based on current, limited in vivo data, this compound itself possesses modest analgesic properties in standard rodent pain models.
For drug development professionals, this compound and the broader class of akuamma alkaloids represent an interesting natural scaffold for the development of novel analgesics. As demonstrated by the successful synthetic modification of a related compound, the this compound structure may serve as a valuable starting point for generating more potent and selective opioid receptor modulators. However, it is not a direct therapeutic alternative to established analgesics like Tramadol based on existing experimental data.
References
- 1. Picralima - Wikipedia [en.wikipedia.org]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of picraline (B586500) and related indole (B1671886) alkaloids, with a primary focus on their inhibitory activity against sodium-glucose cotransporters (SGLT1 and SGLT2). Additionally, this guide explores other significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by experimental data and detailed methodologies.
SGLT1/SGLT2 Inhibitory Activity
This compound and its derivatives, particularly those isolated from the plant Alstonia macrophylla, have emerged as noteworthy inhibitors of SGLT1 and SGLT2, which are key targets in the management of type 2 diabetes. The indole alkaloid scaffold provides a unique template for the development of novel SGLT inhibitors.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this compound-type alkaloids against SGLT1 and SGLT2 is significantly influenced by the nature of the substituent at the C-17 position. Key findings from SAR studies indicate that:
-
Ester Side Chain at C-17: The presence of an ester side chain at the C-17 position is crucial for potent SGLT inhibitory activity. This is exemplified by the high potency of 10-Methoxy-N(1)-methylburnamine-17-O-veratrate.
-
Hydroxylation at C-17: A series of hydroxy-substituted derivatives at the C-17 position of this compound-type alkaloids have demonstrated potent SGLT inhibitory activity.[1][2]
-
Dimeric Structures: Bisindole alkaloids, which are dimers of monomeric indole units, often exhibit enhanced biological activity compared to their corresponding monomers.[1]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of selected this compound-type alkaloids and other related indole alkaloids against human SGLT1 and SGLT2.
| Compound | Source | SGLT1 IC₅₀ (µM) | SGLT2 IC₅₀ (µM) | Selectivity (SGLT1/SGLT2) |
| This compound-Type Alkaloids | ||||
| 10-Methoxy-N(1)-methylburnamine-17-O-veratrate | Alstonia macrophylla | 4.0 | 0.5 | 8 |
| Alstiphyllanine D | Alstonia macrophylla | 5.0 | 2.0 | 2.5 |
| Alstiphyllanine E | Alstonia macrophylla | Moderate | Moderate | - |
| Alstiphyllanine F | Alstonia macrophylla | Moderate | Moderate | - |
| Synthetic Indole-N-glucosides | ||||
| TA-1887 (6a-4) | Synthetic | 0.230 | 0.0014 | 164.3 |
| 6a-1 | Synthetic | 0.210 | 0.0052 | 40.4 |
| 6b-4 | Synthetic | 0.022 | 0.0016 | 13.8 |
Data sourced from Arai et al. (2010) and Ohtake et al. (2012).[1][3]
Experimental Protocols
Cell-Based SGLT Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against SGLT1 and SGLT2 using a fluorescent glucose analog.
-
Cell Culture: Human embryonic kidney (HEK293) or human kidney proximal tubule (HK-2) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed with a sodium-free buffer to remove glucose.
-
A pre-incubation step is performed with the test compounds at various concentrations in a sodium-containing buffer (for total glucose uptake) or a sodium-free buffer (for non-SGLT mediated uptake) for 15-30 minutes at 37°C.
-
A fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to a final concentration of 100-200 µM.
-
The plate is incubated for 30-60 minutes at 37°C to allow for glucose uptake.
-
The uptake is terminated by washing the cells with ice-cold sodium-free buffer.
-
Cells are lysed, and the fluorescence intensity is measured using a microplate reader.
-
-
Data Analysis:
-
SGLT-mediated glucose uptake is calculated by subtracting the fluorescence in the sodium-free buffer from the fluorescence in the sodium-containing buffer.
-
The percentage of SGLT-mediated glucose uptake is plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value is determined using non-linear regression analysis.
-
Experimental Workflow
Anticancer Activity
Several indole alkaloids, including those related to this compound, have demonstrated significant cytotoxic activity against various cancer cell lines. Bisindole alkaloids, in particular, have shown pronounced anticancer effects.
Structure-Activity Relationship (SAR) Analysis
-
Dimerization: Bisindole alkaloids, such as villalstonine (B1683050) and macrocarpamine, exhibit significantly greater cytotoxic activity compared to their monomeric counterparts, suggesting that the dimeric structure is crucial for their anticancer effects.[3]
-
Acetylation: The semisynthetic bisindole O-acetylmacralstonine displays potent activity, indicating that modifications like acetylation can enhance cytotoxicity.[3]
-
Unprecedented Scaffolds: Novel alkaloid skeletons, such as those found in alstoschoquinolines from Alstonia scholaris, have shown significant inhibitory effects on colon carcinoma cells, highlighting the potential of unique structural features.
Comparative Anticancer Activity
The following table presents the cytotoxic activities of selected indole alkaloids against various human cancer cell lines.
| Compound | Source | Cell Line | Cancer Type | IC₅₀ (µM) |
| Bisindole Alkaloids | ||||
| O-acetylmacralstonine | Alstonia macrophylla | MOR-P | Lung Adenocarcinoma | 2-10 |
| COR-L23 | Large Cell Lung | 2-10 | ||
| StMI11a | Melanoma | 2-10 | ||
| Caki-2 | Renal Cell | 2-10 | ||
| MCF7 | Breast Adeno. | 2-10 | ||
| LS174T | Colon Adeno. | 2-10 | ||
| Villalstonine | Alstonia macrophylla | MOR-P | Lung Adenocarcinoma | 2-10 |
| COR-L23 | Large Cell Lung | 2-10 | ||
| Macrocarpamine | Alstonia macrophylla | MOR-P | Lung Adenocarcinoma | 2-10 |
| COR-L23 | Large Cell Lung | 2-10 | ||
| Other Indole Alkaloids | ||||
| Alstoschoquinoline C | Alstonia scholaris | HCT116 | Colon Carcinoma | 1.24 |
Data sourced from Keawpradub et al. (1999) and Yu et al. (2025).[3]
Experimental Protocols
SRB (Sulphorhodamine B) Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.
-
Cell Culture and Treatment:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation and Staining:
-
The cells are fixed with trichloroacetic acid (TCA).
-
After washing, the fixed cells are stained with 0.4% (w/v) SRB in 1% acetic acid.
-
-
Measurement and Analysis:
-
Unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is measured at approximately 510 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined.
-
Antimicrobial Activity
Indole alkaloids represent a promising class of natural products with a broad spectrum of antimicrobial activities against bacteria and fungi.
Structure-Activity Relationship (SAR) Analysis
-
Indole Diketopiperazine (DKP) Scaffold: The indole DKP skeleton is a key structural feature for antimicrobial activity.
-
Substitutions on the Indole Ring: Modifications on the indole ring can significantly influence the antimicrobial potency.
-
Bisindole Structures: Similar to anticancer activity, dimerization can enhance antimicrobial effects.
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of selected indole alkaloids against various microbial strains.
| Compound | Class | Target Organism | MIC (µM) |
| Indole Diketopiperazines | |||
| 3b | Indole DKP | Staphylococcus aureus | 0.94 - 3.87 |
| Bacillus subtilis | 0.94 - 3.87 | ||
| Pseudomonas aeruginosa | 0.94 - 3.87 | ||
| Escherichia coli | 0.94 - 3.87 | ||
| 3c | Indole DKP | Staphylococcus aureus | 0.94 - 3.87 |
| Bacillus subtilis | 0.94 - 3.87 | ||
| Pseudomonas aeruginosa | 0.94 - 3.87 | ||
| Escherichia coli | 0.94 - 3.87 | ||
| 4a | Indole DKP | Colletotrichum gloeosporioides | 1.10 - 36.9 |
| 4b | Indole DKP | Valsa mali | 1.10 - 36.9 |
| Other Indole Alkaloids | |||
| Tris(1H-indol-3-yl) methylium | Indole Alkaloid | Gram-positive bacteria | 1 - 16 |
| Gram-negative bacteria | 32 - 128 | ||
| Indolo(2,1b)quinazoline-6,12 dione | Indole Alkaloid | Broad-spectrum | Potent |
Data sourced from Zhou et al. (2020) and Facey et al. (2020).[4][5]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation:
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
A standardized inoculum of the target microorganism is prepared and added to each well.
-
-
Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity
Certain indole alkaloids have demonstrated anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.
Structure-Activity Relationship (SAR) Analysis
The SAR for the anti-inflammatory activity of this compound and related alkaloids is an area of ongoing research. However, studies on other indole-containing compounds suggest that the planarity of the indole ring and the nature and position of substituents play a crucial role in their interaction with inflammatory targets.
Comparative Anti-inflammatory Activity
Quantitative data on the anti-inflammatory activity of this compound and its direct analogs is limited in the currently available literature. However, related indole alkaloids have shown promising results. For example, some synthetic pyrazolo[1,5-a]quinazoline derivatives, which share a heterocyclic core, have shown potent inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells with IC₅₀ values in the low micromolar range.
Experimental Protocols
LPS-Induced Nitric Oxide (NO) Production Assay in Macrophages
This assay is commonly used to screen for potential anti-inflammatory agents.
-
Cell Culture and Treatment:
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a short period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
-
Measurement of Nitric Oxide:
-
After a 24-hour incubation, the amount of nitric oxide (NO) produced in the cell culture supernatant is measured using the Griess reagent.
-
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
Conclusion
This compound and its related indole alkaloids, particularly those sourced from Alstonia species, represent a rich and diverse class of bioactive natural products. Their inhibitory activity against SGLT1 and SGLT2, coupled with their significant anticancer, antimicrobial, and potential anti-inflammatory properties, underscores their importance as lead compounds in drug discovery. The structure-activity relationships highlighted in this guide, especially the critical role of substitutions at the C-17 position for SGLT inhibition and the enhanced activity of bisindole structures, provide a valuable framework for the rational design of new and more potent therapeutic agents. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in harnessing the full therapeutic potential of this fascinating class of alkaloids.
References
- 1. Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Is Picraline a more potent kappa-opioid receptor agonist than other alkaloids?
A detailed comparison of Picraline's kappa-opioid receptor agonism against other notable alkaloids reveals a landscape of varying potencies. While this compound demonstrates activity at the kappa-opioid receptor (KOR), it is surpassed in potency by other naturally occurring and synthetic compounds. This guide provides a comprehensive analysis for researchers and drug development professionals, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to contextualize this compound's standing as a KOR agonist.
Quantitative Comparison of KOR Agonist Potency
The potency of a compound at a specific receptor is a critical determinant of its pharmacological profile. For G-protein coupled receptors like the KOR, this is often quantified by the binding affinity (Ki) and the functional potency (EC50 or IC50). The following table summarizes these values for this compound and other relevant alkaloids, as well as the synthetic KOR agonist U-50,488, for comparative purposes. A lower Ki value indicates a higher binding affinity, while a lower EC50/IC50 value signifies greater potency in eliciting a functional response.
| Compound | Alkaloid Class | Receptor Binding Affinity (Ki) [nM] | Functional Potency (EC50/IC50) [nM] |
| This compound | Indole | ~1,200[1] | ~3,100 (cAMP)[1] |
| Akuammicine (B1666747) | Indole | 89[2] | 240 (cAMP)[2] |
| Salvinorin A | Diterpene | 2.3[3] | 0.40 - 6.11[4][5] |
| Mitragynine | Indole | 161[6] | Antagonist (IC50 = 8,500)[7] |
| U-50,488 (Reference) | Arylacetamide (Synthetic) | 0.64 - 9.16[8] | 0.53 - 1.7[8][9] |
Note: The specific values can vary depending on the experimental conditions and cell types used.
The data clearly indicates that this compound is a relatively weak KOR agonist. Its binding affinity and functional potency are in the micromolar range, significantly lower than other alkaloids like Akuammicine and, most notably, the highly potent Salvinorin A.[1][2][3] Akuammicine, an alkaloid also found in Picralima nitida, exhibits substantially greater affinity and potency than its structural relative, this compound.[1][2] Salvinorin A, a non-nitrogenous diterpene, stands out as a particularly potent naturally occurring KOR agonist.[3][10] Mitragynine, the primary alkaloid in Kratom, acts as a competitive antagonist at the KOR, meaning it binds to the receptor but does not activate it, and can block the action of agonists.[7] The synthetic agonist U-50,488 is included as a benchmark for a potent and selective KOR agonist.[8][11]
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o).
Upon agonist binding, the activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels, which results in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, KOR activation can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, influencing gene expression and other long-term cellular processes.
Experimental Protocols
The quantitative data presented in this guide are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experiments used to characterize KOR agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the kappa-opioid receptor. It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the KOR.
Protocol:
-
Membrane Preparation:
-
Cell membranes are prepared from cultured cells (e.g., HEK-293 or CHO cells) that have been engineered to express a high density of human kappa-opioid receptors.
-
The cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593) is added to each well.
-
Varying concentrations of the unlabeled competitor compound (e.g., this compound) are added to the wells.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled KOR ligand) are included.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the KOR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is an early event in G-protein activation. This assay is used to determine the EC50 (potency) and Emax (efficacy) of an agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 3. Immediate and Persistent Effects of Salvinorin A on the Kappa Opioid Receptor in Rodents, Monitored In Vivo with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U-50488 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to the Safe Disposal of Picraline for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of Picraline, a research chemical. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Respiratory Protection: In instances of dust or aerosol generation, a NIOSH-approved respirator should be used.
-
Skin and Body Protection: A laboratory coat must be worn to cover exposed skin.
In the event of a spill, the material should be contained to prevent it from entering drains or waterways. The spilled material should then be collected in a labeled, sealed container for disposal.
This compound Disposal Protocol
As a research chemical, this compound must be treated as hazardous waste. Its disposal should be carried out in strict accordance with all applicable local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Collect all waste materials containing this compound, including the pure compound, contaminated items (e.g., filter paper, gloves), and solutions.
-
Keep this waste stream separate from other laboratory wastes to prevent cross-contamination and ensure correct disposal routing.[1]
-
-
Containerization and Labeling:
-
Place the this compound waste in a designated, leak-proof, and chemically compatible container.[1][2] A good practice is to use the original container if it is in good condition.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]
-
-
Storage Prior to Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
This area must be secure, well-ventilated, and situated away from incompatible materials. The container should always be closed during storage.
-
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the chemical waste.
-
Provide the disposal company with all available safety information. Given the absence of a specific SDS for this compound, information on structurally similar compounds can be useful.
-
Quantitative Data Summary for Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes acute toxicity data for related compounds to provide a general understanding of the potential hazards.
| Compound | CAS Number | Acute Oral Toxicity (LD50) |
| Picolinic Acid | 98-98-6 | 178 mg/kg [Bird] |
| Picric Acid | 88-89-1 | 200 mg/kg [Rat] |
Experimental Protocols: Spill Cleanup
In the event of a this compound spill, the following general procedure, adapted from guidelines for similar compounds, should be followed.
Small Spills (Solid):
-
If the material is a powder, carefully dampen it with water to prevent dust formation.
-
Use an absorbent pad to collect the material.
-
Clean the spill area with a soap and water solution, followed by a rinse with a suitable solvent like ethanol.
-
Collect all cleanup materials in a sealed container labeled as hazardous waste.
Small Spills (Liquid):
-
Use absorbent paper or other suitable absorbent material to contain and pick up the liquid.
-
Solvent wash the contaminated surfaces with 60-70% ethanol, followed by a soap and water solution.
-
Seal all contaminated materials in a vapor-tight plastic bag for disposal.
For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for further assistance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
